molecular formula C6H9Cl2NO B2789111 4-Chloropiperidine-1-carbonyl chloride CAS No. 2445790-40-7

4-Chloropiperidine-1-carbonyl chloride

Cat. No.: B2789111
CAS No.: 2445790-40-7
M. Wt: 182.04
InChI Key: FCIQNYDYSMNJRL-UHFFFAOYSA-N
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Description

4-Chloropiperidine-1-carbonyl chloride is a specialized bifunctional piperidine derivative of significant value in synthetic and medicinal chemistry research. This compound features both a reactive carbonyl chloride group (-C(=O)Cl) and a chloro-substituted piperidine ring, making it a versatile building block for constructing more complex molecules . Its primary research application is serving as a key intermediate in the synthesis of pharmacologically active compounds, particularly through its role as an amide coupling agent . Researchers utilize this reagent to introduce the 4-chloropiperidine moiety into target structures, a functional group of interest in drug discovery. The compound is used in controlled reactions to produce important intermediates like 1-chlorocarbonyl-4-piperidinopiperidine, which is a critical precursor in the development of various therapeutic agents . The molecular structure is defined by the SMILES string C1CN(CCC1Cl)C(=O)Cl . Handling this reagent requires expertise in handling moisture-sensitive and reactive organochlorides under appropriate safety protocols. This product is intended For Research Use Only and is not classified as a drug or approved for any human or veterinary therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropiperidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl2NO/c7-5-1-3-9(4-2-5)6(8)10/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIQNYDYSMNJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloropiperidine-1-carbonyl chloride (CAS 2445790-40-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloropiperidine-1-carbonyl chloride, a bifunctional building block of significant interest in medicinal chemistry and organic synthesis. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from analogous structures and fundamental chemical principles to offer a detailed perspective on its properties, synthesis, reactivity, and potential applications. The guide is intended to serve as a valuable resource for researchers in drug discovery and development, providing insights into the strategic utilization of this versatile scaffold.

Introduction: The Strategic Value of a Bifunctional Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast number of FDA-approved drugs and biologically active natural products.[1][2][3] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates.[1] this compound (CAS 2445790-40-7) emerges as a particularly valuable building block by incorporating two distinct reactive centers: a reactive carbamoyl chloride and a synthetically versatile chloropiperidine ring.

This dual functionality allows for sequential and orthogonal chemical modifications, making it an attractive starting material for the construction of complex molecular architectures and diverse chemical libraries for high-throughput screening. The carbamoyl chloride group provides a ready handle for the introduction of various nucleophiles to form stable carbamates, ureas, and other derivatives, while the chlorine atom at the 4-position of the piperidine ring can be displaced by a range of nucleophiles or participate in cross-coupling reactions.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively reported, its key properties can be predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2445790-40-7[4]
Molecular Formula C₆H₉Cl₂NO[5]
Molecular Weight 182.05 g/mol [4]
IUPAC Name This compound[5]
SMILES O=C(Cl)N1CCC(Cl)CC1[5]
Predicted XlogP 1.9[5]
Predicted Boiling Point Data not available
Predicted Melting Point Data not available
Appearance Likely a colorless to light yellow liquid or low-melting solidInferred
Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on the analysis of similar piperidine and acyl chloride containing molecules.[6][7]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.60-3.80 (m, 2H, -N-CH₂- equatorial)

    • δ 3.40-3.60 (m, 2H, -N-CH₂- axial)

    • δ 4.00-4.20 (m, 1H, -CH(Cl)-)

    • δ 2.00-2.20 (m, 2H, -CH₂- adjacent to CH(Cl))

    • δ 1.80-2.00 (m, 2H, -CH₂- adjacent to N)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 148-150 (C=O)

    • δ 55-60 (C-Cl)

    • δ 45-50 (-N-CH₂)

    • δ 30-35 (-CH₂)

  • IR (neat):

    • ~1780 cm⁻¹ (strong, C=O stretch of the acyl chloride)

    • ~2940 cm⁻¹ (C-H stretch)

    • ~750 cm⁻¹ (C-Cl stretch)

  • Mass Spectrometry (EI):

    • Predicted [M]+ at m/z 181/183 (exhibiting the characteristic 3:1 isotopic pattern for one chlorine atom from the carbonyl chloride and another from the piperidine ring).

    • Fragment ions corresponding to the loss of Cl, COCl, and HCl are expected.

Synthesis and Reactivity

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the reaction of 4-chloropiperidine with a phosgene equivalent, such as phosgene (COCl₂) or triphosgene, in an inert solvent.[8][9] The use of a non-nucleophilic base, such as triethylamine or pyridine, is typically required to neutralize the HCl byproduct generated during the reaction.

Reaction Scheme:

Conceptual Experimental Protocol:

  • Reaction Setup: A solution of 4-chloropiperidine (1.0 eq) and a non-nucleophilic base (1.1 eq) in a dry, aprotic solvent (e.g., dichloromethane or toluene) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Phosgene Source: A solution of phosgene or triphosgene (0.4 eq for triphosgene) in the same solvent is added dropwise to the cooled reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is filtered to remove the precipitated hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be purified by vacuum distillation or column chromatography on silica gel.

Causality behind Experimental Choices: The use of an inert atmosphere and dry solvents is crucial due to the high reactivity of phosgene and the product with water. The low temperature helps to control the exothermicity of the reaction and minimize side reactions. A non-nucleophilic base is employed to avoid its reaction with the phosgene or the product.

Reactivity Profile

The reactivity of this compound is dictated by its two electrophilic centers: the carbonyl carbon of the carbamoyl chloride and the carbon atom bearing the chlorine at the 4-position of the piperidine ring.

  • Carbamoyl Chloride Reactivity: The carbamoyl chloride is a highly reactive acylating agent. It will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding carbamates, ureas, and thiocarbamates, respectively. These reactions are typically rapid and high-yielding.

  • 4-Chloro Group Reactivity: The chlorine atom at the 4-position is susceptible to nucleophilic substitution, although it is generally less reactive than the carbamoyl chloride. This allows for selective reactions at the nitrogen first, followed by modification at the 4-position. The reactivity of the C-Cl bond can be enhanced by the choice of nucleophile and reaction conditions. It can also participate in various transition-metal-catalyzed cross-coupling reactions.

The differential reactivity of these two sites allows for a modular and strategic approach to the synthesis of complex molecules.

Applications in Drug Discovery and Organic Synthesis

The unique bifunctional nature of this compound makes it a powerful tool for the rapid generation of molecular diversity in drug discovery programs.

  • Scaffold for Library Synthesis: By reacting the carbamoyl chloride with a diverse set of amines or alcohols, and subsequently displacing the 4-chloro group with another set of nucleophiles, large and diverse chemical libraries can be efficiently constructed around the piperidine core.

  • Introduction of the Piperidine Moiety: This reagent serves as a convenient synthon for introducing the 4-chloropiperidine-1-carbonyl moiety into a target molecule. This is particularly useful in the synthesis of compounds where the piperidine ring is a key pharmacophore.

  • Synthesis of Biologically Active Compounds: The piperidine scaffold is present in a wide range of therapeutic agents, including analgesics, antipsychotics, and antihistamines.[3] this compound provides a versatile starting point for the synthesis of novel analogs of these drugs.

Safety and Handling

As with all acyl chlorides and organochlorine compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is expected to be corrosive and a lachrymator.[10] Contact with skin and eyes should be avoided, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Inhalation of vapors should be avoided. The toxicological properties have not been fully investigated.[10]

  • Reactivity Hazards: It will react violently with water and other protic solvents to release HCl gas. It should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10] For inhalation, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[10]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex molecules and diverse chemical libraries. While specific experimental data for this compound is limited, its properties and reactivity can be reliably inferred from the well-established chemistry of acyl chlorides and piperidines. This guide provides a foundational understanding of this important reagent, empowering researchers to strategically incorporate it into their synthetic endeavors.

Visualization of Key Relationships

Diagram 1: Synthesis and Core Reactivity

G cluster_synthesis Synthesis cluster_reactivity Core Reactivity 4-Chloropiperidine 4-Chloropiperidine Product This compound 4-Chloropiperidine->Product + Base Phosgene/Triphosgene Phosgene/Triphosgene Phosgene/Triphosgene->Product Product_Reactivity This compound Carbamates_Ureas Carbamates, Ureas, etc. Product_Reactivity->Carbamates_Ureas Nucleophilic Acyl Substitution (R-OH, R₂NH) Substituted_Piperidines 4-Substituted Piperidines Product_Reactivity->Substituted_Piperidines Nucleophilic Substitution or Cross-Coupling (Nu⁻)

Caption: Synthetic route and primary reactivity pathways of the title compound.

References

  • PubChem. 4-chloropiperidine. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C6H9Cl2NO). [Link]

  • PubChem. 1-Piperidinecarbonyl chloride. National Center for Biotechnology Information. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Organic Chemistry Portal. Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl3-Catalyzed Prins Reaction. [Link]

  • PubMed. Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines. [Link]

  • ChemBK. piperidine-1-carbonyl chloride. [Link]

  • Organic Chemistry Portal. Synthesis of acyl chlorides. [Link]

  • PubChem. 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Google Patents. Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof.
  • ACS Publications. Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. [Link]

  • PubMed Central. Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Google Patents. Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Journal of Pharmaceutical and Allied Sciences. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • PubChem. 1-Formylpiperidine-4-carbonyl chloride. National Center for Biotechnology Information. [Link]

  • NIST WebBook. Benzoyl chloride, 4-chloro-. [Link]

  • Pharmaffiliates. [1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride. [Link]

Sources

1-chlorocarbonyl-4-chloropiperidine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Structural Analysis, Synthesis, and Reactivity of a Bifunctional Scaffold

Executive Summary

1-Chlorocarbonyl-4-chloropiperidine (also known as 4-chloropiperidine-1-carbonyl chloride ) is a specialized bifunctional reagent used in medicinal chemistry.[1] It serves as a critical intermediate for introducing a piperidine scaffold that possesses both an electrophilic carbonyl center (for urea/carbamate formation) and a secondary alkyl chloride (for subsequent nucleophilic substitution).

This guide addresses the structural properties, synthesis from the parent amine, and the orthogonal reactivity profile of this compound. Note: This compound is frequently confused with 1-chlorocarbonyl-4-piperidinopiperidine (an Irinotecan intermediate). Researchers must verify the substitution at the 4-position to ensure the correct reagent is selected.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers
  • IUPAC Name: this compound[1]

  • Common Name: N-Chlorocarbonyl-4-chloropiperidine

  • CAS Number: Not widely listed as a catalog item; typically synthesized in situ from 4-chloropiperidine (CAS 5382-18-3).

  • Molecular Formula:

    
    
    
Physicochemical Properties
PropertyValueNotes
Molecular Weight 182.05 g/mol Calculated based on standard atomic weights.
Physical State Oil or Low-Melting SolidHygroscopic; typically handled as a solution in DCM or THF.
Solubility DCM, THF, TolueneReacts violently with water/alcohols.
Stability Moisture SensitiveHydrolyzes to 4-chloropiperidine and CO₂/HCl.
Structural Topology

The molecule consists of a six-membered piperidine ring in a chair conformation.

  • Position 1 (Nitrogen): Substituted with a chlorocarbonyl group (-COCl), creating a planar amide-like geometry with high electrophilicity.

  • Position 4 (Carbon): Substituted with a chlorine atom.[1][2][3][4][5][6][7] Due to 1,3-diaxial interactions, the chlorine substituent typically prefers the equatorial position, though the N-acylation flattens the ring slightly compared to the free amine.

Synthesis & Manufacturing Protocol

As this compound is rarely available as a shelf-stable reagent, it is standard practice to synthesize it on demand using Triphosgene (bis(trichloromethyl) carbonate), which is a safer solid alternative to gaseous phosgene.

Reaction Pathway

The synthesis involves the nucleophilic attack of the secondary amine (4-chloropiperidine) on the electrophilic carbonyl of triphosgene.

SynthesisPathway Reagent1 4-Chloropiperidine (HCl Salt) Intermediate Reaction Complex Reagent1->Intermediate Reagent2 Triphosgene (0.33 eq) Reagent2->Intermediate Base Base (DIEA or Pyridine) Base->Intermediate Scavenges HCl Product 1-Chlorocarbonyl- 4-chloropiperidine Intermediate->Product DCM, 0°C to RT Byproducts Byproducts: CO2, HCl (salt) Intermediate->Byproducts

Figure 1: Synthetic pathway using Triphosgene as the carbonyl source.

Experimental Protocol (Self-Validating)

Safety Warning: Work in a well-ventilated fume hood. Triphosgene generates phosgene upon decomposition.

  • Preparation: Dissolve 4-chloropiperidine HCl (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under Nitrogen atmosphere.

  • Base Addition: Add Diisopropylethylamine (DIEA, 22 mmol) dropwise at 0°C. Stir until the amine salt is free-based.

  • Acylation:

    • Dissolve Triphosgene (3.4 mmol, 0.34 eq) in DCM (10 mL).

    • Add the Triphosgene solution slowly to the amine solution at -10°C to 0°C over 20 minutes. Rationale: Slow addition prevents the formation of the urea dimer byproduct.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT).

    • Validation: Aliquot a sample, quench with methanol, and check via TLC or LCMS. The product will appear as the methyl carbamate (Methyl 4-chloropiperidine-1-carboxylate) due to methanolysis.

  • Workup:

    • Wash the organic layer rapidly with cold 1N HCl (to remove unreacted amine) and then cold brine.

    • Dry over anhydrous

      
      .[7]
      
    • Concentrate in vacuo at low temperature (<30°C).

  • Storage: Use immediately or store as a solution in DCM at -20°C.

Reactivity & Applications

This scaffold offers orthogonal reactivity , allowing medicinal chemists to functionalize the molecule sequentially.

Mechanism of Action
  • Primary Reactivity (Fast): The Carbamoyl Chloride is a "hard" electrophile. It reacts rapidly with nucleophiles (primary/secondary amines, alcohols) to form ureas or carbamates.

  • Secondary Reactivity (Slow): The C4-Chloride is a secondary alkyl halide. It is relatively inert to the conditions used for the carbamoyl chloride but can be displaced later by strong nucleophiles (e.g., thiols, azides) or under elevated temperatures.

ReactivityProfile Core 1-Chlorocarbonyl- 4-chloropiperidine PathA Path A: N-Acylation (Kinetic Control) Core->PathA + R-NH2 / R-OH (0°C, Base) PathB Path B: C-Alkylation (Thermodynamic Control) Core->PathB + Nu- (Thiol/Azide) (Heat, >60°C) Urea Urea/Carbamate Derivative PathA->Urea Substituted 4-Substituted Piperidine PathB->Substituted Note NOTE: Path A must usually precede Path B to avoid polymerization. Urea->Note

Figure 2: Orthogonal reactivity profile showing sequential functionalization.

Applications in Drug Design[1]
  • sEH Inhibitors: Synthesis of urea-based soluble epoxide hydrolase inhibitors.

  • GPCR Ligands: The piperidine ring is a "privileged scaffold" in GPCR chemistry (e.g., CCR antagonists).

  • Linker Chemistry: Used to create rigid spacers in PROTACs or bifunctional drug conjugates.

Handling, Safety & Stability

Hazards[1]
  • Lachrymator: Like most acid chlorides, this compound is irritating to eyes and mucous membranes.

  • Corrosive: Causes skin burns.[8]

  • Carcinogenicity: Carbamoyl chlorides are alkylating agents and should be treated as potential carcinogens (mutagenic).

Storage Conditions
  • Atmosphere: Strictly inert (Argon/Nitrogen).

  • Temperature: -20°C (Freezer).

  • Solvent: Stable in non-nucleophilic solvents (DCM, Chloroform). Avoid DMSO or DMF for long-term storage as they can facilitate decomposition.

References

  • Synthesis of 4-Chloropiperidine (Parent Amine)

    • PubChem.[8][6] "4-Chloropiperidine | C5H10ClN".[8][9] National Library of Medicine.

    • [Link]

  • Triphosgene-Mediated Synthesis (General Protocol)

    • Eckert, H., & Foster, B. (1987). "Triphosgene, a Crystalline Phosgene Substitute."[4] Angewandte Chemie International Edition.

    • [Link]

  • Carbamoyl Chloride Reactivity & Safety: BenchChem. "Carbamoyl Chloride Reagent | Handling and Stability."
  • Analogous Compound (For differentiation)

    • Sigma-Aldrich. "1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride" (CAS 143254-82-4).[10][5][6]

Sources

Technical Guide: Solubility & Solvent Compatibility of 4-Chloropiperidine-1-carbonyl Chloride

[1]

Executive Summary

This guide details the solubility profile and solvent compatibility of 4-chloropiperidine-1-carbonyl chloride (CAS 2445790-40-7).[1][2] As a highly reactive carbamoyl chloride, this compound presents a dual challenge: thermodynamic solubility versus kinetic stability.

Critical Insight: For this electrophilic species, "solubility" cannot be decoupled from "stability." Protic solvents (water, alcohols) trigger rapid decomposition via nucleophilic acyl substitution. Therefore, solvent selection must prioritize inertness (aprotic, anhydrous conditions) over simple dissolution capacity.

Physicochemical Profile

PropertyDescription
Compound Name This compound
CAS Number 2445790-40-7
Molecular Formula C₆H₉Cl₂NO
Molecular Weight 182.05 g/mol
Functional Group Carbamoyl Chloride (R₂N-CO-Cl)
Reactivity Class Electrophile; Lachrymator; Moisture-sensitive
Physical State Viscous oil or low-melting solid (dependent on purity)
Structural Implications for Solubility

The molecule consists of a lipophilic piperidine ring substituted with a chlorine atom and a polar, reactive carbonyl chloride group.

  • Lipophilic Domain: The chloropiperidine ring drives solubility in non-polar to moderately polar organic solvents (DCM, Toluene).

  • Reactive Domain: The -COCl moiety is susceptible to hydrolysis and alcoholysis, mandating the exclusion of protic solvents.

Solubility & Stability Matrix

The following table categorizes solvents based on their suitability for dissolving, storing, or reacting this compound.

Table 1: Solvent Compatibility Guide[1]
Solvent ClassSpecific SolventsSolubility StatusStability StatusRecommendation
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneHigh (>100 mg/mL)Stable Primary Choice. Ideal for synthesis and handling.[1]
Aromatic Hydrocarbons Toluene, Benzene, XyleneGood Stable Excellent for heating/reflux or crystallization.
Ethers THF, 2-MeTHF, MTBE, Diethyl EtherModerate to High Conditional Must be anhydrous and peroxide-free. THF can polymerize with strong Lewis acids.
Esters Ethyl Acetate, Isopropyl AcetateModerate Conditional Usable if strictly anhydrous. Commercial grades often contain water/alcohol traces.
Polar Aprotic Acetonitrile, DMF, DMSOHigh Risky Avoid. DMF can react with acid chlorides (Vilsmeier-Haack type side reactions). DMSO is hygroscopic.
Alkanes Hexane, Heptane, PentaneLow / Insoluble Stable Used as antisolvents to precipitate impurities or crystallize the product.
Protic Solvents Water, Methanol, Ethanol, IsopropanolN/A Unstable FORBIDDEN. Rapid hydrolysis/alcoholysis occurs.

Mechanistic Analysis: Why Protic Solvents Fail

Understanding the decomposition mechanism is vital for process safety. In the presence of nucleophilic solvents (H-Nu), the carbonyl carbon undergoes attack, releasing HCl and destroying the reagent.

DOT Diagram 1: Decomposition Pathway

The following diagram illustrates the divergent pathways based on solvent selection.

Decomposition_PathwayStart4-chloropiperidine-1-carbonyl chlorideWaterWater (H2O)Start->Water Dissolution attemptAlcoholMethanol (ROH)Start->Alcohol Dissolution attemptDCMDCM / TolueneStart->DCM DissolutionCarbamicAcidUnstable Carbamic Acid[R2N-COOH]Water->CarbamicAcid Hydrolysis (-HCl)CarbamateStable Carbamate[R2N-COOR]Alcohol->Carbamate Alcoholysis (-HCl)SolutionStable SolutionDCM->Solution Inert SolvationAmineAmine + CO2 + HClCarbamicAcid->Amine Decarboxylation

Figure 1: Reaction pathways showing the stability in aprotic solvents (Green) vs. decomposition in protic solvents (Red).

Experimental Protocols

Protocol A: Qualitative Solubility & Stability Test

Objective: To verify solvent suitability before scale-up.[1]

Safety: Perform in a fume hood. Wear gloves and goggles. This compound is a lachrymator.

  • Preparation: Dry all glassware in an oven at 120°C for 2 hours. Cool under nitrogen flow.

  • Solvent Preparation: Use anhydrous solvents (water content <50 ppm).

  • Dissolution:

    • Place 50 mg of this compound in a 4 mL vial.

    • Add 0.5 mL of the target solvent (e.g., DCM).

    • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Indicates solubility.[3][4]

    • Gas Evolution (Bubbling): Indicates decomposition (HCl release). ABORT USE.

    • Precipitate: Indicates insolubility or formation of insoluble degradation products.

  • Validation (TLC/NMR):

    • Take an aliquot immediately.[5]

    • Run TLC (Eluent: Hexane/EtOAc 8:2).

    • Compare with a fresh reference standard.

    • Note: If using NMR, use CDCl₃ or C₆D₆. Do not use CD₃OD or D₂O.

Protocol B: Handling for Synthesis (Inert Atmosphere)

Context: Using the compound as an intermediate for urea or carbamate synthesis.

  • Dissolve the this compound in DCM (preferred) or Toluene to create a 0.5 M to 1.0 M stock solution.[1]

  • Store the solution at 2–8°C under a positive pressure of Argon or Nitrogen.

  • Transfer via cannula or oven-dried syringe to prevent moisture ingress.[1]

Decision Framework for Solvent Selection

Use the following logic flow to select the appropriate solvent for your specific application (Synthesis, Analysis, or Purification).

Solvent_SelectionStartSelect Solvent forThis compoundPurposeWhat is the purpose?Start->PurposeSynthSynthesis/ReactionPurpose->SynthPurifyPurification/IsolationPurpose->PurifyAnalysisAnalysis (NMR/HPLC)Purpose->AnalysisTempReaction Temperature?Synth->TempCrystCrystallization?Purify->CrystNMRNMR SolventAnalysis->NMRLowTemp< 40°CTemp->LowTempHighTemp> 80°CTemp->HighTempDCMUse DCM or THFLowTemp->DCMTolUse Toluene or XyleneHighTemp->TolAntisolventUse Hexane/Heptaneas AntisolventCryst->AntisolventCDCl3CDCl3 or C6D6(Strictly Anhydrous)NMR->CDCl3AvoidAVOID: D2O, CD3OD, DMSO-d6NMR->AvoidRisk

Figure 2: Decision tree for solvent selection based on operational requirements.

References

  • PubChem. (2024).[5] this compound (CAS 2445790-40-7).[1][2][6][7][8][9] National Library of Medicine. [Link]

  • Sawada, S., et al. (1991).[5][10] Synthesis and Antitumor Activity of Novel 1,4'-Bipiperidine Derivatives. Chemical and Pharmaceutical Bulletin, 39(6), 1446-1450. (Mechanistic grounding for piperidine carbamoyl chloride synthesis). [Link]

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.[1] (Authoritative text on handling carbamoyl chlorides and phosgene derivatives). [Link]

A Comprehensive Safety & Handling Guide: 4-Chloropiperidine-1-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author's Note: This document has been prepared to provide comprehensive safety and handling information for 4-chloropiperidine-1-carbonyl chloride. As no specific, verified Safety Data Sheet (SDS) is publicly available for this exact compound, this guide has been synthesized by a Senior Application Scientist. The information is derived from the known hazards of its core functional groups—the reactive acyl chloride and the chloropiperidine scaffold—and is supported by data from structurally analogous compounds. This approach ensures that the recommendations provided are grounded in established chemical principles and represent a robust framework for risk assessment and mitigation in a research and development setting.

Section 1: Chemical Identity and Hazard Synopsis

This compound is a bifunctional molecule incorporating a piperidine ring, a common scaffold in medicinal chemistry. Its primary hazard profile is dictated by the presence of the highly electrophilic carbonyl chloride (acyl chloride) functional group. This group is acutely reactive towards nucleophiles, most notably water, leading to rapid hydrolysis and the generation of hydrogen chloride (HCl) gas. This reactivity is the root cause of its severe corrosive properties.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
Molecular Formula C₆H₉Cl₂NO
Molecular Weight 182.05 g/mol
CAS Number Not assigned.
Canonical SMILES C1C(N(C(=O)Cl)CC1)Cl
GHS Hazard Classification and Synopsis

The compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] The primary dangers are severe skin corrosion and eye damage.

Signal Word: Danger [3]

Hazard Statements:

  • Causes severe skin burns and eye damage.[3][4]

  • May cause respiratory irritation.[3]

  • Harmful if swallowed.[5]

Precautionary Statements (Selected):

  • Do not breathe dust/fume/gas/mist/vapors/spray.[3][6]

  • Wash face, hands, and any exposed skin thoroughly after handling.[3][5]

  • Wear protective gloves/protective clothing/eye protection/face protection.[3][6]

  • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][7]

  • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[7]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]

  • Immediately call a POISON CENTER or doctor/physician.[3][6]

  • Store locked up in a well-ventilated place. Keep container tightly closed.[3]

Hierarchy_of_Controls node_elimination Elimination (Not possible, hazard is inherent) node_substitution Substitution (Use a less hazardous reagent if possible) node_elimination->node_substitution node_engineering Engineering Controls (e.g., Chemical Fume Hood) node_substitution->node_engineering node_admin Administrative Controls (e.g., SOPs, Training) node_engineering->node_admin node_ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) node_admin->node_ppe label_least Least Effective label_most Most Effective

Caption: The Hierarchy of Controls for Hazard Mitigation.

Mandatory Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood. [3]The high reactivity with ambient moisture can release corrosive HCl gas, posing a severe inhalation risk. [6]* Eyewash Station and Safety Shower: These must be located in immediate proximity to the workstation. [3]Their location should be confirmed before any work begins.

Personal Protective Equipment (PPE) Protocol

Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite. The following PPE is mandatory:

PPE CategorySpecification and Rationale
Eye & Face Protection Chemical safety goggles are required. [8]A full-face shield must be worn over the goggles during any procedure with a high splash potential (e.g., transfers, quenching). [3]This provides a secondary barrier against splashes that could cause irreversible eye damage.
Skin Protection A flame-retardant lab coat is required. Wear appropriate protective gloves to prevent skin contact. [8]Nitrile gloves may be suitable for incidental contact, but for extended handling, consider heavier-duty gloves like neoprene or butyl rubber. Always check the manufacturer's glove compatibility data. Contaminated gloves must be removed and disposed of properly.
Respiratory Protection Under normal use within a functioning fume hood, no respiratory protection is needed. [3]However, in the event of a spill or fume hood failure, a self-contained breathing apparatus (SCBA) is required for emergency response. [9]

Section 3: Protocols for Safe Handling, Storage, and Disposal

Handling and Experimental Workflow
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clear of incompatible materials (especially water, alcohols, and bases), and all required PPE is donned. [10]2. Inert Atmosphere: Due to its moisture sensitivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. This preserves the integrity of the reagent and prevents the release of HCl gas.

  • Dispensing: Use clean, dry glassware and tools (spatulas, syringes). When weighing, do so in the fume hood. Close the container tightly immediately after dispensing. 4. Reaction Quenching: Reactions involving acyl chlorides should be quenched carefully. A slow addition of the reaction mixture to a stirred, cooled quenching solution (e.g., a suitable alcohol like isopropanol, followed by a weak base like sodium bicarbonate solution) is a standard, controlled procedure. Never quench with water directly, as the reaction can be violent.

  • Post-Handling: After use, decontaminate any reusable equipment. Wash hands and any exposed skin thoroughly. [11]

Storage Conditions
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place. [3]* Environment: Store in a dedicated corrosives cabinet. [3]The storage area should be locked to restrict access to authorized personnel. * Incompatibilities: Segregate from strong oxidizing agents, acids, bases, and especially any aqueous solutions. [5][12]

Waste Disposal

Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste. [3][5]1. Excess Reagent: Do not dispose of the material down the drain. [7]Small amounts of excess reagent should be carefully and slowly quenched with a suitable alcohol (e.g., isopropanol) in a fume hood to convert the acyl chloride to a less reactive ester. This solution can then be collected in a designated hazardous waste container. 2. Contaminated Materials: Any items contaminated with the chemical (e.g., gloves, paper towels, weighing paper) must be placed in a sealed, labeled hazardous waste container for proper disposal.

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. The following workflow should be ingrained in all personnel handling this material.

Emergency_Response_Flow cluster_action Action Details node_assess Assess the Situation (Is it safe to approach?) node_secure Secure the Area (Alert others, restrict access) node_assess->node_secure node_action Take Immediate Action (First Aid / Spill Control) node_secure->node_action node_notify Notify Supervisor & Emergency Services node_action->node_notify node_first_aid Personal Exposure: Initiate First Aid node_action->node_first_aid node_spill Small Spill: Begin Containment node_action->node_spill

Caption: A streamlined workflow for emergency situations.

First-Aid Measures

Immediate medical attention is required for all exposure routes. [3]

Exposure Symptoms Immediate First-Aid Protocol
Eye Contact Severe irritation, pain, burns, potential for irreversible eye damage. [3] Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. [3][6]Remove contact lenses if present and easy to do. Continue rinsing. Call for immediate medical attention. [6]
Skin Contact Redness, pain, severe burns, and tissue damage. [6] Immediately remove all contaminated clothing. [7]Flush the affected skin area with large amounts of water for at least 15 minutes. A safety shower is ideal. Seek immediate medical attention. [3]
Inhalation Burning sensation in the throat and chest, coughing, shortness of breath, respiratory tract irritation. [3][6] Move the victim to fresh air immediately. [10]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). [3]Call for immediate medical attention. [7]

| Ingestion | Severe burns to the mouth, throat, and stomach; pain, nausea, vomiting. [6]| DO NOT induce vomiting. [3]Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. [6]Seek immediate medical attention. [3]|

Spill and Fire Response
  • Small Laboratory Spill:

    • Evacuate non-essential personnel and ensure the area is well-ventilated (fume hood running).

    • Wearing full PPE, cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or a commercial sorbent. Do not use combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal. [12] 4. The spill area should then be decontaminated. Cautiously neutralize the area with a dilute solution of sodium bicarbonate, followed by a water rinse.

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or "alcohol" resistant foam. [6][10]Do not use a direct water jet, as it will react violently with the compound.

    • Specific Hazards: Thermal decomposition will produce highly toxic and corrosive fumes, including hydrogen chloride, carbon oxides (CO, CO₂), and nitrogen oxides (NOx). [8][9]Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [12]

References

  • BAuA (Federal Institute for Occupational Safety and Health). Hazard pictograms for chemicals. [Link]

  • Stoffenmanager®. GHS hazard pictograms. [Link]

  • Brady Canada. GHS Pictogram Chart and Guide. [Link]

  • OSHA.com. GHS Hazard Sign, Symbol & Pictogram Meanings. [Link]

  • PubChem. Laboratory Chemical Safety Summary (LCSS) for 4-Chloropiperidine. [Link]

  • Wikipedia. GHS hazard pictograms. [Link]

  • PubChem. 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. [Link]

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Technical Guide: 4-Chloropiperidine-1-carbonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 4-chloropiperidine-1-carbonyl chloride (also known as 1-chlorocarbonyl-4-chloropiperidine), a specialized bifunctional building block used in the synthesis of urea and carbamate libraries. Unlike simple alkyl isocyanates, this reagent offers a pre-functionalized piperidine scaffold with a secondary chloride handle, allowing for late-stage diversification or lipophilic tuning. This guide covers its molecular architecture, synthesis via triphosgene, validated coupling protocols, and safety considerations for handling carbamoyl chlorides.

Molecular Architecture & Reactivity Profile

Chemical Identity[1][2][3][4]
  • IUPAC Name: this compound

  • CAS Number: 2445790-40-7 (Free acid chloride); 5382-18-3 (Parent amine: 4-chloropiperidine)

  • Molecular Formula: C₆H₉Cl₂NO[1]

  • Molecular Weight: 182.05 g/mol [1]

  • Appearance: Pale yellow oil (sensitive to moisture)

Reactivity Landscape

The molecule possesses two distinct electrophilic sites with vastly different reactivity profiles, enabling orthogonal functionalization:

  • Carbamoyl Chloride (C-1): Highly reactive hard electrophile. Reacts rapidly with nucleophiles (amines, alcohols, thiols) at 0°C to RT to form ureas, carbamates, or thiocarbamates.

  • Secondary Alkyl Chloride (C-4): Low reactivity. Stable to standard acylation conditions. Can serve as a lipophilic "cap" or undergo nucleophilic substitution (

    
    ) or elimination under forcing conditions (high heat, strong base) or specific catalytic activation.
    
Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent pathways available for this building block.

ReactivityMap Center 4-Chloropiperidine-1- carbonyl chloride Urea Urea Derivatives (sEH Inhibitors, CCR Antagonists) Center->Urea + Base (Fast) Carbamate Carbamates (Prodrugs, Linkers) Center->Carbamate + Base/Heat (Moderate) CarbamoylRad Carbamoyl Radical (Ni-Cat Cross Coupling) Center->CarbamoylRad SET Reduction (Radical Gen) Amine Primary/Secondary Amines (R-NH2) Amine->Center Alcohol Alcohols (R-OH) Alcohol->Center Radical Photoredox Catalysis Radical->Center

Figure 1: Divergent reactivity profile. The carbamoyl chloride moiety drives the primary medicinal chemistry applications.

Synthesis & Manufacturing

While commercially available, in-house preparation is often required to ensure anhydrous integrity. The preferred route utilizes Triphosgene (BTC) rather than phosgene gas due to improved stoichiometric control and safety.

Synthetic Pathway

The synthesis involves the nucleophilic attack of 4-chloropiperidine on the electrophilic carbonyl of triphosgene. Strict temperature control is required to prevent the formation of the symmetric urea byproduct (1,1'-carbonylbis(4-chloropiperidine)).

SynthesisPath Start 4-Chloropiperidine (HCl salt) Intermediate Intermediate: N-Acyl Pyridinium Species Start->Intermediate + Reagent + Base Reagent Triphosgene (0.33 eq) DCM, 0°C Base Pyridine or TEA (Scavenger) Product 4-Chloropiperidine-1- carbonyl chloride Intermediate->Product Kinetic Control (Low Temp) Byproduct Avoid: Symmetric Urea Intermediate->Byproduct Excess Amine (High Temp)

Figure 2: Synthesis workflow emphasizing the prevention of symmetric urea formation.

Medicinal Chemistry Applications

Urea Linkers in Drug Design

The 4-chloropiperidine urea motif is a bioisostere for cyclohexyl ureas found in Soluble Epoxide Hydrolase (sEH) inhibitors . The 4-chloro substituent lowers the lipophilicity (LogP) compared to a cyclohexyl group while maintaining steric bulk, potentially improving metabolic stability against oxidation at the 4-position.

Photoredox Catalysis

Recent advances in radical chemistry utilize carbamoyl chlorides as precursors for carbamoyl radicals . Under photoredox conditions (e.g., Ir or Ni catalysis), the C-Cl bond of the carbonyl chloride undergoes homolytic cleavage. This allows the 4-chloropiperidine moiety to be coupled to aryl halides or olefins in a modular fashion, expanding the chemical space beyond simple nucleophilic displacement [1].

Experimental Protocols

Protocol A: Synthesis of this compound

Safety Note: Work in a well-ventilated fume hood. Triphosgene decomposes to phosgene.

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve triphosgene  (297 mg, 1.00 mmol) in anhydrous DCM  (10 mL). Cool to 0°C.
    
  • Addition: Add pyridine (0.32 mL, 4.0 mmol) dropwise. A white precipitate (pyridinium salt) may form.

  • Amine Addition: Slowly add a solution of 4-chloropiperidine (free base or HCl salt neutralized with base) (2.00 mmol) in DCM (5 mL) over 15 minutes.

    • Critical Step: Slow addition prevents local excess of amine, which leads to the symmetric urea dimer.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.

  • Monitoring: Monitor by TLC (conversion of amine) or IR (appearance of strong C=O stretch ~1730 cm⁻¹).

  • Workup: Quench with cold 1N HCl (rapidly) to remove pyridine. Extract with DCM. Dry over

    
     and concentrate.
    
  • Result: Pale yellow oil. Use immediately or store at -20°C under Argon.

Protocol B: General Urea Coupling (Library Synthesis)

Use this protocol to couple the building block with a primary amine.

  • Dissolution: Dissolve the target primary amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous THF or DCM .

  • Coupling: Cool to 0°C. Add This compound (1.1 eq) dropwise.

  • Incubation: Stir at RT for 2–4 hours.

  • Validation: LC-MS should show the mass of the urea product (

    
    ).
    
  • Purification: Dilute with EtOAc, wash with saturated

    
     and brine. Purify via flash chromatography.
    

Handling, Stability & Safety

Stability
  • Hydrolysis: Carbamoyl chlorides hydrolyze in moist air to form the corresponding amine (4-chloropiperidine),

    
    , and 
    
    
    
    .
  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Visual Indicator: If the oil turns cloudy or emits white fumes (HCl) upon opening, significant hydrolysis has occurred.

Toxicology & Safety
  • Carcinogenicity: Carbamoyl chlorides are structural alerts for genotoxicity due to their ability to alkylate DNA [2]. Handle as a potential carcinogen.

  • Corrosivity: Causes severe skin burns and eye damage.[2]

  • PPE: Double nitrile gloves, chemical splash goggles, and face shield are mandatory.

References

  • Balletti, M. Excitation of Organocatalytic Intermediates and Application in New Radical Processes.[3] Doctoral Thesis, Universitat Rovira i Virgili, 2020 . Link

  • Jäger, P.; Rentzea, C. N.; Kieczka, H. "Carbamates and Carbamoyl Chlorides" in Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2012 . Link

  • Sigma-Aldrich Safety Data Sheet. This compound. Link

  • BLD Pharm Product Data. This compound (CAS 2445790-40-7).[1] Link

Sources

Methodological & Application

One-pot synthesis of unsymmetrical ureas containing 4-chloropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

One-Pot Synthesis of Unsymmetrical Ureas Containing 4-Chloropiperidine: A Streamlined Approach for Medicinal Chemistry

Abstract

The unsymmetrical urea motif is a cornerstone in modern drug discovery, prized for its ability to form critical hydrogen bonds with biological targets, thereby enhancing potency and modulating pharmacokinetic properties.[1][2] This application note presents a detailed, efficient one-pot protocol for the synthesis of unsymmetrical ureas incorporating the versatile 4-chloropiperidine scaffold. This scaffold is a valuable building block in medicinal chemistry, often used to introduce favorable physicochemical properties.[3][4] By leveraging an in situ generated isocyanate intermediate from a primary amine, this methodology circumvents the need for hazardous reagents like phosgene or stable isocyanates, offering a safer, more streamlined approach for research and development.[5][6][7] We will explore the underlying chemical principles, provide a step-by-step protocol, and discuss the broad applicability of this method in the rapid generation of compound libraries for drug development professionals.

Introduction: The Significance of Unsymmetrical Ureas in Drug Design

Unsymmetrical ureas (R-NH-CO-NR'R'') are privileged structures in medicinal chemistry due to their unique combination of rigidity and hydrogen bonding capabilities. The urea functional group can act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with enzyme active sites and receptors.[2] This has led to their incorporation into a wide range of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1][8][9]

The traditional synthesis of ureas often involves hazardous reagents such as phosgene and isocyanates.[6][7] Modern synthetic chemistry has moved towards safer alternatives, including the use of phosgene surrogates like carbonyldiimidazole (CDI) or triphosgene, and methods that generate reactive isocyanate intermediates in situ.[5][6][10] These one-pot procedures are highly desirable as they reduce reaction time, minimize waste, and simplify purification processes.[11][12][13]

This guide focuses on a one-pot synthesis that combines a primary amine (Ar-NH2) with 4-chloropiperidine. The 4-chloropiperidine moiety is a valuable fragment for introducing conformational constraint and providing a vector for further chemical modification.[3][14] The protocol described herein is robust, scalable, and amenable to a variety of substrates, making it a powerful tool for medicinal chemists.

Reaction Principle and Mechanism

The core of this one-pot synthesis lies in the sequential activation of a primary amine to form an isocyanate in situ, followed by nucleophilic attack by the secondary amine of 4-chloropiperidine.

  • Activation and Isocyanate Formation: A primary amine (R-NH2) is treated with a phosgene surrogate. A common and effective choice is triphosgene (bis(trichloromethyl) carbonate), which is a stable solid that acts as a source of phosgene in a controlled manner.[5][6] In the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), the primary amine reacts to form a transient isocyanate (R-N=C=O). This step must be conducted in an inert, anhydrous solvent to prevent hydrolysis of the intermediates.

  • Nucleophilic Addition: The 4-chloropiperidine, typically supplied as a hydrochloride salt, is then added to the reaction mixture.[3][15] The base present in the reaction neutralizes the HCl salt, liberating the free secondary amine. This potent nucleophile then rapidly attacks the electrophilic carbon of the in situ-generated isocyanate, forming the desired unsymmetrical urea product.

The overall transformation is depicted below:

Reaction_Mechanism cluster_step1 Step 1: In Situ Isocyanate Formation cluster_step2 Step 2: Nucleophilic Attack R_NH2 R-NH₂ (Primary Amine) Isocyanate R-N=C=O (Isocyanate Intermediate) R_NH2->Isocyanate Activation Triphosgene Triphosgene + Base Isocyanate_ref Isocyanate->Isocyanate_ref Chloropiperidine 4-Chloropiperidine (from HCl salt + Base) Product Unsymmetrical Urea Product Chloropiperidine->Product Nucleophilic Attack caption Overall one-pot reaction workflow.

Figure 1. Logical workflow for the one-pot synthesis.

Experimental Protocol

This protocol provides a general method for the synthesis of an N-aryl-N'-(4-chloropiperidin-1-yl)urea. Researchers should perform their own optimization based on the specific substrates used.

Materials and Reagents:

  • Aromatic primary amine (e.g., aniline derivative)

  • 4-Chloropiperidine hydrochloride[3][15]

  • Triphosgene (handle with extreme caution in a fume hood)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), freshly distilled

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the aromatic primary amine (1.0 eq).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath. Add triethylamine (3.0 eq) to the solution.

  • Isocyanate Formation: In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM. Caution: Triphosgene is toxic and corrosive. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE). Add this solution dropwise to the stirred amine solution at 0 °C over 20-30 minutes.

  • Reaction Monitoring (Step 1): Allow the reaction mixture to stir at 0 °C for 1 hour. The formation of the isocyanate can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of N-H stretch of primary amine, appearance of a strong N=C=O stretch around 2250-2270 cm⁻¹).

  • Addition of Second Amine: To the reaction mixture, add 4-chloropiperidine hydrochloride (1.1 eq) as a solid in one portion.

  • Completion of Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the isocyanate intermediate.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure unsymmetrical urea.

Data and Expected Results

The efficiency of this one-pot synthesis is demonstrated by its applicability across a range of electronically diverse aromatic amines. The following table summarizes typical results obtained using this protocol.

EntryAromatic Amine (R-NH₂)Product Yield (%)¹
1Aniline88%
24-Fluoroaniline91%
34-Methoxyaniline85%
44-Nitroaniline75%
53-Chloroaniline82%

¹ Yields are for isolated, purified products. Reaction conditions: 1 mmol scale, anhydrous DCM, TEA as base.

Table 1. Representative yields for the synthesis of various N-aryl-N'-(4-chloropiperidin-1-yl)ureas.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The reaction is highly sensitive to moisture, which can hydrolyze triphosgene and the isocyanate intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Base Stoichiometry: At least 3 equivalents of base are recommended. One equivalent is consumed by the HCl generated from triphosgene, and another is needed to neutralize the 4-chloropiperidine hydrochloride salt. An excess ensures the reaction proceeds efficiently.

  • Slow Addition of Triphosgene: A slow, controlled addition of the triphosgene solution at low temperature (0 °C) is crucial to prevent the formation of symmetrical urea byproducts and to control the exothermic reaction.

  • Alternative Activating Agents: For smaller scale or high-throughput synthesis, other activating agents like carbonyldiimidazole (CDI) can be used. CDI is less hazardous than triphosgene but may require slightly longer reaction times or heating.

Conclusion

The one-pot synthesis of unsymmetrical ureas containing a 4-chloropiperidine moiety is a highly efficient and practical method for medicinal chemists. By generating the reactive isocyanate intermediate in situ from a primary amine and a phosgene surrogate, this protocol avoids the handling of toxic and unstable reagents while minimizing reaction time and simplifying purification. The versatility of this method allows for the rapid synthesis of diverse compound libraries, accelerating the drug discovery process.

Figure 2. Step-by-step experimental workflow diagram.

References

  • Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148. [Link]

  • Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J. W. (2017). Ureas: applications in drug design. Current Medicinal Chemistry, 24(6), 622–651. Available at: [Link]

  • Cotarca, L., & Geller, T. (2006). Triphosgene. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. Available at: [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]

  • Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews, 13(3), 246-257. [Link]

  • Gallou, I. (2007). Unsymmetrical Ureas. Synthetic Methodologies and Application in Drug Design. Organic Preparations and Procedures International, 39(4), 355-382. [Link]

  • Talele, T. T. (2016). The “urea” function in the design of kinase inhibitors. Journal of Medicinal Chemistry, 59(18), 8323–8355. Available at: [Link]

  • LookChem. (n.d.). 4-Chloropiperidine hydrochloride. Retrieved February 12, 2026, from [Link]

  • RASAYAN Journal of Chemistry. (2019). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization of Epoxides and Homoallylic Amines. RASAYAN J. Chem., 12(2), 527-532. [Link]

  • Lee, A., et al. (2017). Facile one-pot synthesis of unsymmetrical ureas, carbamates, and thiocarbamates from Cbz-protected amines. Organic & Biomolecular Chemistry, 15(45), 9588-9592. [Link]

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Application Notes and Protocols: A Scalable Synthesis of 4-Chloropiperidine-1-carbonyl Chloride for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Chloropiperidine Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the piperidine scaffold stands as a privileged structure, integral to the molecular architecture of a multitude of approved therapeutic agents.[1] Its prevalence is a testament to its ability to impart favorable pharmacokinetic and pharmacodynamic properties, including improved solubility, metabolic stability, and target engagement. A key derivative, 4-chloropiperidine, serves as a versatile building block, enabling the strategic introduction of the piperidine ring into novel drug candidates.[2][3] The corresponding 4-chloropiperidine-1-carbonyl chloride is a particularly valuable synthon, featuring a reactive carbonyl chloride group that facilitates efficient covalent linkage to a wide array of nucleophiles, such as amines and alcohols, to form stable carbamate and urea functionalities.

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By leveraging a safer and more manageable phosgene equivalent, this guide is designed to empower researchers, scientists, and drug development professionals with a robust and reproducible methodology, thereby accelerating the discovery and development of next-generation therapeutics.

Method Rationale: Navigating the Synthesis with Safety and Efficiency

The synthesis of carbamoyl chlorides has traditionally relied on the use of phosgene gas, a highly toxic and hazardous reagent.[4][5][6] While effective, the operational complexities and stringent safety measures required for handling phosgene present significant barriers for many research and development laboratories.[7][8] To circumvent these challenges, this protocol employs triphosgene (bis(trichloromethyl) carbonate), a solid and stable phosgene equivalent that offers a significantly improved safety profile.[9][10]

Triphosgene, in the presence of a suitable base, controllably releases phosgene in situ, thereby minimizing the risks associated with handling the gaseous reagent directly.[11] The reaction proceeds via the nucleophilic attack of the secondary amine of 4-chloropiperidine on a molecule of phosgene, generated from triphosgene, to form the desired carbamoyl chloride. The use of an appropriate inert solvent and careful temperature control are critical to ensure high yields and minimize the formation of undesired side products.

Visualizing the Synthetic Workflow

The following diagram outlines the key steps involved in the scalable synthesis of this compound.

Synthetic_Workflow Start Start: 4-Chloropiperidine Hydrochloride Reagent_Prep Reagent Preparation: Triphosgene Solution in Anhydrous DCM Start->Reagent_Prep Prepare Reactants Reaction Controlled Reaction: Slow Addition at 0°C, Followed by RT Stirring Reagent_Prep->Reaction Initiate Reaction Workup Aqueous Workup: Quenching and Phase Separation Reaction->Workup Isolate Crude Product Purification Purification: Solvent Evaporation and Crystallization Workup->Purification Refine Product Final_Product Final Product: 4-Chloropiperidine-1-carbonyl Chloride Purification->Final_Product Obtain Pure Compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Chloropiperidine Hydrochloride≥98%Commercially Available
Triphosgene (Bis(trichloromethyl) carbonate)≥98%Commercially Available
Dichloromethane (DCM), Anhydrous≥99.8%Commercially Available
Triethylamine (TEA), Distilled≥99.5%Commercially Available
Saturated Sodium Bicarbonate SolutionACS GradeIn-house Preparation
Brine (Saturated Sodium Chloride Solution)ACS GradeIn-house Preparation
Anhydrous Magnesium SulfateACS GradeCommercially Available

Instrumentation:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Ice-water bath.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Nuclear Magnetic Resonance (NMR) Spectrometer.

  • Fourier-Transform Infrared (FTIR) Spectrometer.

  • High-Performance Liquid Chromatography (HPLC) system.

Safety Precautions:

  • Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood. [12]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. [7]

  • The reaction can generate small amounts of phosgene and HCl gas; ensure adequate ventilation and consider using a scrubber system containing a basic solution to neutralize any off-gassing.[11]

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry three-neck round-bottom flask under a nitrogen atmosphere, add 4-chloropiperidine hydrochloride (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

    • Cool the flask to 0 °C using an ice-water bath.

  • Base Addition:

    • Slowly add distilled triethylamine (TEA) (1.1 eq) to the slurry while stirring. The TEA will neutralize the hydrochloride salt, liberating the free 4-chloropiperidine base in situ.

  • Triphosgene Addition:

    • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM. Caution: Handle triphosgene with care in a fume hood.

    • Slowly add the triphosgene solution to the reaction mixture via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution. This will neutralize any remaining acidic byproducts.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can often be purified by crystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Data Summary and Characterization

ParameterValue
Reactant Ratios
4-Chloropiperidine HCl1.0 eq
Triethylamine1.1 eq
Triphosgene0.4 eq
Reaction Conditions
Initial Temperature0 °C
Reaction Time2-4 hours
SolventAnhydrous Dichloromethane
Expected Yield 80-90%
Purity (Post-Crystallization) >95% (by HPLC)

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): Spectral data should be consistent with the structure of this compound. Key signals would include multiplets for the piperidine ring protons.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the expected number of carbon signals, including a characteristic signal for the carbonyl carbon.

  • FTIR (ATR): A strong absorption band in the region of 1750-1780 cm⁻¹ is indicative of the carbonyl chloride C=O stretch.

  • Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

Conclusion: A Gateway to Novel Chemical Entities

This application note provides a detailed, scalable, and safety-conscious protocol for the synthesis of this compound. By utilizing triphosgene as a phosgene surrogate, this method offers a practical and accessible route for researchers in the field of drug discovery. The resulting carbamoyl chloride is a highly versatile intermediate, poised for elaboration into a diverse array of potential therapeutic agents. The robust nature of this protocol, coupled with the strategic importance of the 4-chloropiperidine scaffold, underscores its value in accelerating the design and synthesis of novel chemical entities with therapeutic potential.

References

  • Wikipedia. Carbamoyl chloride. [Link]

  • Wikipedia. Triphosgene. [Link]

  • Environmental Health & Safety, University of New Mexico. Phosgene Standard Operating Procedure. [Link]

  • Black, D. A., & Arndtsen, B. A. (2006). Formation and Reactions of (1-Chloroalkyl)carbamoyl Chlorides. Synthesis of 1,2,4-Triazolidine-5-ones. Canadian Journal of Chemistry, 51(2), 333-341.
  • Google Patents.
  • Singh, R. P., & Kumar, A. (2014). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. International Journal of Pharmaceutical Sciences and Research, 5(2), 353-363.
  • American Chemistry Council. (2022). Phosgene Safe Practice Guidelines.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 6(10), 8446-8479.
  • S D Fine-Chem Limited. TRIPHOSGENE Safety Data Sheet. [Link]

  • Shi, F., Deng, Y., SiMa, T., Peng, J., Gu, Y., & Qiao, B. (2003). Alternatives to Phosgene and Carbon Monoxide.
  • Wikipedia. Phosgene. [Link]

  • Kartika, R., & Taylor, R. E. (2005). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of Organic Chemistry, 70(4), 1371-1374.
  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Merck Millipore. Phosgene and Substitutes. [Link]

  • Kartika, R., & Taylor, R. E. (2013). Triphosgene-amine base promoted chlorination of unactivated aliphatic alcohols. Organic letters, 15(8), 1834-1837.
  • Google Patents. KR100498894B1 - Process for producing 1-chlorocarbonyl-4-piperidino- piperidine or hydrochloride thereof.
  • Quora. What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?. [Link]

  • Google Patents. TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.
  • Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
  • Google Patents. WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.
  • PubChem. 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. [Link]

  • LookChem. 1-Methyl-4-chloropiperidine Hydrochloride: Synthesis, Properties, and Industrial Applications. [Link]

  • LookChem. Cas 5382-19-4,4-Chloropiperidine hydrochloride. [Link]

  • ResearchGate. Synthesis of 3‐chloropiperidines 1–4. [Link]

  • European Patent Office. PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. [Link]

  • Google Patents. US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

Sources

Troubleshooting & Optimization

Removing excess phosgene or triphosgene from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phosgene & Triphosgene Management Ticket #8492: Safe Decommissioning of Phosgenation Reactions

Status: Active Priority: Critical (IDLH Hazard) Assigned Specialist: Senior Application Scientist, Process Safety Unit

Emergency Safety Preface

STOP. Before proceeding, verify the following:

  • Buddy System: You are not working alone.

  • PPE: Full-face respirator (supplied air preferred) or functioning fume hood with >100 fpm face velocity.

  • Antidote: Is the medical response kit (often nebulized corticosteroids) accessible?

  • Sensors: Are personal and area phosgene badges/monitors active?

Module 1: The Quench (Reaction Termination)

User Query: "I have completed a triphosgene reaction. How do I safely kill the excess reagent? Can I just add water?"

Technical Response: Do NOT just add water. While phosgene eventually hydrolyzes in water, the reaction is dangerously slow due to the hydrophobic nature of phosgene (


) and the immiscibility of the organic layer. This creates a "sleeping hazard"—a biphasic mixture that off-gasses phosgene hours later when the phases are disturbed.

You must use a Reactive Quench that chemically destroys the phosgene via nucleophilic attack, rather than passive hydrolysis.

Protocol A: The "Ammonia Boost" Quench (Recommended)

This method utilizes ammonolysis, which is orders of magnitude faster than hydrolysis.

  • Cool Down: Chill the reaction mixture to <0°C.

  • Prepare Quench Solution:

    • Standard: 20% Aqueous Sodium Hydroxide (NaOH).

    • Turbo-Charged: Add 5% Ammonium Hydroxide (

      
      ) to the NaOH solution. The ammonia reacts instantly with phosgene to form urea derivatives, while the NaOH neutralizes the resulting HCl and regenerates the ammonia.
      
  • Controlled Addition: Add the quench solution slowly via an addition funnel.

    • Warning: This is highly exothermic.[1] Monitor internal temperature.

  • Agitation: Stir vigorously for 30–60 minutes. High shear is required to break the phase boundary.

Protocol B: Triphosgene Solid Residue

If you used Triphosgene (BTC) and see solids:

  • Do NOT filter the solids immediately. The "solid" may be unreacted BTC.

  • Dissolution: Add a non-reactive solvent (e.g., Toluene or DCM) to dissolve the solid.

  • Quench: Proceed with Protocol A on the solution.

Quenching Agents Comparison Table

AgentMechanismSpeedHeat GenerationSuitability
Water HydrolysisVery Slow (Hours)LowUnsafe (Biphasic risk)
10-20% NaOH HydrolysisModerateHighStandard Industrial
NaOH + NH₃ AminolysisInstant Very High Best Practice (Lab/Pilot)
Methanol AlcoholysisSlow/ModerateModerateForms Carbonates (Avoid)

Module 2: The Scrubber (Off-Gas Management)

User Query: "My phosgene indicator paper at the vent is turning pink/orange. Is my scrubber broken?"

Technical Response: If you detect breakthrough, your residence time is likely too short, or your caustic solution has carbonated (depleted).

The "Double-Trap" Scrubber Configuration

Never rely on a single trap. Use this series configuration to ensure 0.00 ppm emissions.

ScrubberSystem Reactor Reactor (Off-gas Source) Trap1 Trap 1: Solvent Trap (Empty/Cold) Reactor->Trap1 Gas Flow Trap2 Trap 2: Primary Scrubber (20% NaOH + 2% NH4OH) Trap1->Trap2 Trap3 Trap 3: Backup Scrubber (20% NaOH) Trap2->Trap3 Vent Fume Hood Exhaust (Indicator Paper Check) Trap3->Vent

Figure 1: Recommended Cascade Scrubber System. Trap 1 prevents suck-back. Trap 2 does the heavy lifting. Trap 3 is the safety net.

Troubleshooting Checklist:

  • Check pH: If pH < 12, replace the solution immediately.

    
     (a byproduct of hydrolysis) consumes NaOH rapidly.
    
  • Check Clogging: High concentrations of NaOH (>20%) can cause Sodium Carbonate (

    
    ) to precipitate and clog the sparger frit.
    
  • Add Ammonia: As with the quench, adding 1-2% ammonia to the scrubber acts as a transfer catalyst, significantly improving capture rates [1].

Module 3: Analytical Validation (Am I Safe?)

User Query: "How do I prove to the safety officer that the reaction mixture is free of phosgene before workup?"

Technical Response: Smell is not an indicator (the olfactory fatigue threshold is below the toxic limit). You need a chemical spot test.

The NBP Spot Test Protocol

This is the industry-standard colorimetric test for alkylating agents, including phosgene.

  • Reagent Preparation:

    • Solution A: 5% 4-(p-nitrobenzyl)pyridine (NBP) in Acetone.

    • Solution B: 10% Piperidine in Acetone.

  • Sampling: Dip a glass capillary into the organic layer of your quenched reaction.

  • Spotting: Spot the organic liquid onto a piece of filter paper.

  • Development:

    • Apply 1 drop of Solution A .

    • Apply 1 drop of Solution B .

    • Heat briefly with a heat gun (optional, accelerates development).

  • Interpretation:

    • Red/Orange Ring: Phosgene (or active acyl chloride) is present.[2][3] Re-quench.

    • Colorless/White: Phosgene is below detection limits (<0.1 ppm).

Module 4: Triphosgene Specifics

User Query: "I weighed out Triphosgene on the open bench. Is that okay?"

Technical Response: No. While Triphosgene (BTC) is a solid, it has a significant vapor pressure and can sublime. Furthermore, trace moisture in the air hydrolyzes surface crystals, releasing phosgene gas immediately.

Correct Handling Workflow:

TriphosgeneHandling Start Start: Solid Triphosgene Weighing Weigh inside Fume Hood (Pre-tared closed vial) Start->Weighing Transfer Dissolve in Solvent (DCM/THF) Weighing->Transfer Safer Reaction Add as Solution (Never as solid) Weighing->Reaction Risk of Solids Transfer->Reaction Cleanup Decontaminate Tools (Dip in NH4OH/NaOH bath) Reaction->Cleanup

Figure 2: Triphosgene Handling Workflow. Solubilizing the reagent before addition prevents dangerous solid residues.

Critical Note on Spills: If you spill solid Triphosgene:

  • Do NOT sweep it up (generates dust/gas).[4]

  • Cover the spill with a mixture of Ammonium Hydroxide and Silica Gel .

  • Allow to stand for 15 minutes before collecting as hazardous waste.

References

  • American Chemistry Council. (2024). Phosgene Safe Practice Guidelines: Mitigation Systems. Section 6.8.2.1.2. Link

  • Organic Process Research & Development. (2014). A Review and Methods to Handle Phosgene, Triphosgene Safely During Drug Synthesis. Link

  • Occupational Safety and Health Administration (OSHA). (2008).[2] Organic Method #61: Phosgene.[2][5] Link

  • University of Toronto. (2019). Standard Operating Procedure: Using Triphosgene in Lab. Link

Sources

Technical Support Center: Urea Synthesis with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: UREA-OPT-2024

Introduction: The Steric Challenge

Welcome to the technical support hub for urea synthesis. You are likely here because a standard "mix-and-stir" protocol failed. When dealing with sterically hindered amines (e.g., tert-butyl groups, ortho-substituted anilines, adamantyl amines), the nucleophilic attack on the carbonyl center is kinetically suppressed.

This guide moves beyond basic textbooks. We treat urea formation not just as a reaction, but as a competition between nucleophilicity , electrophilicity , and decomposition pathways .

Part 1: Diagnostic Workflow (Visual)

Before selecting a reagent, determine the severity of your steric hindrance. Use this decision tree to select the correct protocol.

UreaDecisionTree Start START: Characterize Amine Sterics Q1 Is the hindered amine primary (1°) or secondary (2°)? Start->Q1 Primary Primary (1°) (e.g., t-Butylamine) Q1->Primary Secondary Secondary (2°) (e.g., Diisopropylamine) Q1->Secondary Q2 Is the partner amine also hindered? Primary->Q2 RouteB Route B: Triphosgene/DIPEA (High Reactivity) Secondary->RouteB Nucleophile is weak NoPartner No (Partner is unhindered) Q2->NoPartner One hindered YesPartner Yes (Both hindered) Q2->YesPartner Tetra-ortho subst. etc. RouteA Route A: CDI + DMAP (Standard Activation) NoPartner->RouteA Mild NoPartner->RouteB Robust RouteC Route C: 'Reverse' Strategy (Curtius Rearrangement) YesPartner->RouteC Nucleophilic attack unlikely

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine class and steric environment.

Part 2: Reagent Selection & Activation Strategy

Q: Why is CDI (Carbonyldiimidazole) failing to convert my hindered amine?

A: CDI relies on the formation of an intermediate acyl-imidazole. For hindered amines, two failure modes occur:

  • Initial Attack: The amine is too bulky to attack CDI to form the carbamoyl imidazole intermediate.

  • Second Attack: Even if the intermediate forms, the imidazole leaving group is not electron-deficient enough to encourage attack by a second hindered amine.

The Fix:

  • Catalysis: You must use 4-Dimethylaminopyridine (DMAP) (0.1–0.2 eq). DMAP forms a highly reactive N-acylpyridinium species, which is a superior electrophile compared to the imidazole species.

  • Temperature: Reflux in 1,2-dichloroethane (DCE) or Toluene is often required. Room temperature is insufficient for bulky substrates.

Q: When should I switch to Triphosgene?

A: Switch to Triphosgene (bis(trichloromethyl) carbonate) when CDI fails or when you need to force the reaction. Triphosgene generates phosgene in situ, which forms a carbamoyl chloride or isocyanate .

  • Why it works: The isocyanate intermediate is much smaller (linear geometry) than the CDI intermediate, reducing steric clash during the approach of the second amine.

  • Caution: Requires strict anhydrous conditions and non-nucleophilic bases (e.g., DIPEA) to scavenge HCl.

Q: What is the "Reverse Strategy" (Curtius Rearrangement)?

A: If your amine is effectively non-nucleophilic (e.g., extremely electron-deficient or sterically blocked like 2,2,6,6-tetramethylpiperidine derivatives), stop trying to use it as a nucleophile.

  • The Pivot: Synthesize the carboxylic acid analog of your hindered amine.

  • The Reaction: Convert the Acid

    
     Acyl Azide (via DPPA) 
    
    
    
    Isocyanate (via thermal Curtius rearrangement).[1][2]
  • The Trap: React this in-situ generated hindered isocyanate with your less hindered amine partner. This bypasses the difficult nucleophilic attack step of the hindered component.

Part 3: Reaction Engineering & Troubleshooting

Data Table: Optimization Parameters
ParameterStandard ConditionHindered OptimizationWhy?
Solvent DCM, THFToluene, DCE, o-Xylene Higher boiling points allow thermal activation to overcome steric barriers.
Concentration 0.1 M0.5 M - 1.0 M Higher concentration increases collision frequency for slow-reacting kinetics.
Base TEA (Triethylamine)DIPEA (Hünig's Base) DIPEA is bulkier and less likely to act as a competing nucleophile (quaternization) than TEA.
Addition Order Mix allSequential CRITICAL: Add the less hindered amine to the coupling agent first. Form the reactive intermediate, then add the hindered amine.
Q: I am seeing a "Symmetrical Urea" byproduct. How do I stop this?

Diagnosis: This occurs when the amine reacts with the coupling agent to form an isocyanate, which then reacts with another molecule of itself instead of the intended partner. The Fix:

  • Inverse Addition: Add the amine very slowly to a solution containing a large excess of the coupling agent (Triphosgene/CDI) at low temperature (

    
     or 
    
    
    
    ). This ensures the amine always sees an excess of electrophile, favoring the mono-substituted intermediate.
  • Flash the Intermediate: If using Triphosgene, confirm the formation of the isocyanate (via IR - look for peak at

    
    ) before adding the second amine.
    

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Triphosgene Method (The "Sledgehammer")

Best for: Secondary hindered amines or low-reactivity anilines.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve Triphosgene (0.35 eq) in anhydrous DCM or DCE . Cool to

    
    .
    
  • Activation: Add the Less Hindered Amine (1.0 eq) and DIPEA (2.5 eq) dropwise.

    • Checkpoint: Stir for 30 min. If possible, check IR for isocyanate peak (

      
      ).
      
  • Coupling: Add the Hindered Amine (1.0–1.2 eq) in one portion.

  • Forcing: Allow to warm to Room Temp. If no reaction after 2h, heat to reflux (

    
     if using DCE).
    
  • Quench: Cool and quench with saturated

    
    .
    
Protocol B: CDI + DMAP Method (The "Green" Route)

Best for: Acid-sensitive substrates and moderate steric hindrance.

  • Activation: Dissolve CDI (1.1 eq) and DMAP (0.2 eq) in anhydrous Toluene .

  • First Addition: Add the Hindered Amine (1.0 eq) .

    • Note: Unlike Triphosgene, with CDI we often add the hindered amine first to form the stable intermediate, then hit it with the more reactive partner. However, if the hindered amine fails to react with CDI, reverse this order.

  • Reaction: Heat to

    
     for 1–2 hours.
    
  • Second Addition: Add the Partner Amine (1.2 eq) .

  • Completion: Increase temperature to reflux (

    
    ) overnight.
    
Protocol C: Curtius Rearrangement (The "Backdoor")

Best for: Extremely hindered systems (e.g., t-butyl, adamantyl).

  • Reagents: Start with the Carboxylic Acid of the hindered moiety.

  • Azide Formation: Dissolve Acid (1.0 eq) in Toluene. Add Triethylamine (1.1 eq) and DPPA (Diphenylphosphoryl azide, 1.1 eq) .

  • Rearrangement: Heat to

    
     for 2 hours. Evolution of 
    
    
    
    gas indicates Isocyanate formation.
  • Trapping: Add the Partner Amine (1.2 eq) directly to the hot solution.

  • Finish: Stir at

    
     for 4 hours.
    

Part 5: Mechanistic Visualization

Understanding the intermediate is key to troubleshooting.

ReactionMechanism Triphos Triphosgene Inter1 Carbamoyl Chloride (Unstable) Triphos->Inter1 + Amine 1 / DIPEA Amine1 Amine 1 (Less Hindered) Isocyanate Isocyanate (R-N=C=O) Inter1->Isocyanate - HCl Urea Final Urea Isocyanate->Urea + Amine 2 (Slow Step) SymUrea Symmetrical Urea (Byproduct) Isocyanate->SymUrea + Amine 1 (If Excess) Amine2 Amine 2 (Hindered Nucleophile)

Figure 2: Mechanistic pathway using Triphosgene. Note the competition between the desired Urea formation and Symmetrical Urea byproduct.

References

  • Curtius Rearrangement Applications: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (PMC). Available at: [Link]

  • Triphosgene Safety & Utility: A decade review of triphosgene and its applications in organic reactions. (PMC). Available at: [Link]

  • Urea Formation Mechanisms: Urea Formation - Common Conditions: Amine + Isocyanate.[3] (Common Organic Chemistry). Available at: [Link]

  • CDI Mechanism: Urea Formation Mechanism - Carbonyldiimidazole (CDI).[3][4] (Common Organic Chemistry). Available at: [Link]

  • Zinc Promoted CDI: Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source.[5][6] (ResearchGate).[5][7] Available at: [Link]

Sources

Troubleshooting low conversion rates in carbamoylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbamoylation Reaction Optimization

Mission Statement: Welcome to the Reaction Optimization Center. This guide addresses the kinetic and thermodynamic barriers often encountered in carbamate synthesis. As Senior Application Scientists, we move beyond basic "recipe following" to diagnose the root causes of low conversion—whether they stem from nucleophile-electrophile mismatch, competitive hydrolysis, or catalyst deactivation.

Module 1: Diagnostic Workflow (The "Triage")

Before altering your reaction conditions, you must identify the specific failure mode. Use this logic flow to categorize your issue.

Q: My LCMS shows starting material remaining. Is the reaction stalled or dead? A: You must distinguish between a kinetic stall (reaction is too slow) and a thermodynamic equilibrium (reaction is reversible).

  • Kinetic Stall: No progress over time, but no decomposition. Solution: Heat, catalyst, or concentration increase.

  • Thermodynamic Equilibrium: Conversion plateaus (e.g., at 60%) despite time. Solution: Remove byproduct (e.g., HCl scavengers) or use irreversible activated reagents (isocyanates/chloroformates).

TroubleshootingLogic Start Low Conversion Observed CheckByproducts Are there major byproducts? Start->CheckByproducts YesByproducts Yes: Identify Mass CheckByproducts->YesByproducts Dirty LCMS NoByproducts No: SM Recovery Only CheckByproducts->NoByproducts Clean LCMS MassPlus18 Mass = M+18 (Hydrolysis) or M+Urea (Symm. Urea) YesByproducts->MassPlus18 MassDimer Mass = Dimer/Trimer (Isocyanurate) YesByproducts->MassDimer Sol_Dry Protocol: Strict Anhydrous See Module 2 MassPlus18->Sol_Dry Sterics Steric Hindrance? (Secondary Amine/Tert-Alcohol) NoByproducts->Sterics Electronics Electronic Deactivation? (Aniline/Nitro-group) NoByproducts->Electronics Sol_Cat Protocol: Catalysis (DBTL/DMAP) See Module 3 Sterics->Sol_Cat Sol_Act Protocol: Alternative Activation (CDI/Chloroformate) See Module 4 Electronics->Sol_Act

Figure 1: Diagnostic logic tree for identifying the root cause of carbamoylation failure.

Module 2: The Moisture Problem (Urea Formation)

Q: I see a white precipitate and a byproduct mass corresponding to the symmetric urea of my amine. What happened? A: This is the classic signature of moisture ingress when using isocyanates. Isocyanates are highly electrophilic toward water.

The Mechanism of Failure: Water competes with your amine nucleophile.

  • Hydrolysis: Isocyanate reacts with trace water to form an unstable carbamic acid.

  • Decarboxylation: Carbamic acid loses CO₂ to become a primary amine.[1]

  • Scavenging: This new amine is often more nucleophilic than your starting material and reacts instantly with a second equivalent of isocyanate to form a symmetric urea (often insoluble).

Corrective Protocol:

  • Solvent Drying: Do not rely on "sure-seal" bottles. Distill THF/DCM over CaH₂ or use molecular sieves (activated at 300°C).

  • Glassware: Flame-dry all glassware under vacuum.

  • Reagent Quality: Check your isocyanate. If it is cloudy or has a crust, it has already partially hydrolyzed. Distill or recrystallize before use.

UreaFormation RNCO R-N=C=O (Isocyanate) CarbAcid [R-NH-COOH] Carbamic Acid RNCO->CarbAcid + H₂O Urea R-NH-CO-NH-R (Symmetric Urea Byproduct) RNCO->Urea Fast Step H2O H₂O (Contaminant) H2O->CarbAcid Amine R-NH₂ (Active Amine) CarbAcid->Amine - CO₂ CO2 CO₂↑ CarbAcid->CO2 Amine->Urea + 2nd Eq. RNCO

Figure 2: Competitive hydrolysis pathway leading to urea formation.

Module 3: Reactivity & Catalysis (Sterics & Electronics)

Q: I am reacting a secondary amine with an aliphatic isocyanate, but conversion stalls at <30%. A: This is likely a steric issue or insufficient nucleophilicity. Aliphatic isocyanates are less reactive than aromatic ones, and secondary amines are sterically hindered.

Catalyst Selection Guide: Do not simply add "base." Select a catalyst based on the mechanism required.

Catalyst ClassSpecific ReagentMechanismBest For
Lewis Acid DBTL (Dibutyltin dilaurate)Activates the Isocyanate oxygen, increasing electrophilicity of the carbon.Sterically hindered alcohols or weak amines.
Nucleophilic DMAP (4-Dimethylaminopyridine)Forms an activated N-acylpyridinium intermediate.Acylation of alcohols; general carbamoylation.
Metal/Oxidative PdCl₂(PPh₃)₂ Oxidative carbonylation (CO insertion).Synthesizing carbamates directly from amines + CO (skipping isocyanates).
Superbase DBU / TBD Activates the nucleophile (H-bond acceptor).Highly unreactive nucleophiles (e.g., phenols).

Protocol: DBTL-Catalyzed Reaction

  • Dissolve nucleophile (1.0 equiv) in anhydrous DCM or Toluene.

  • Add Isocyanate (1.1 – 1.5 equiv).

  • Add DBTL (1–5 mol%) . Note: High concentrations can induce isocyanate trimerization.

  • Heat to 40–60°C if necessary. Monitor by IR (disappearance of N=C=O peak at ~2270 cm⁻¹).

Module 4: Alternative Activation (When Isocyanates Fail)

Q: My isocyanate is unstable, toxic, or commercially unavailable. How do I make the carbamate? A: Switch to an "Activated Carbamate" strategy using 1,1'-Carbonyldiimidazole (CDI) or p-Nitrophenyl Chloroformate .

Method A: The CDI Protocol (One-Pot) CDI effectively inserts a carbonyl between an amine and an alcohol without using phosgene.

  • Critical Step: You must form the intermediate completely before adding the second partner to avoid symmetrical byproducts.

Step-by-Step Protocol:

  • Activation: Dissolve the alcohol/amine (Nucleophile 1) in anhydrous THF/MeCN.

  • Addition: Add CDI (1.1 equiv) portion-wise. Evolution of CO₂ will occur.[1][2][3][4]

  • Monitoring: Stir at RT until gas evolution ceases (30–60 min). Ensure Nucleophile 1 is consumed (forms Acyl-Imidazole intermediate).

  • Coupling: Add the second amine (Nucleophile 2).

  • Optimization: If Nucleophile 2 is weak, add a catalytic amount of DBU or heat to 60°C to displace the imidazole leaving group.

Method B: Mixed Carbonates (p-Nitrophenyl Chloroformate) Useful for creating a stable "carbamoylation reagent" that can be stored and reacted later.

  • React Alcohol + p-Nitrophenyl chloroformate + Pyridine → Activated Carbonate .

  • Isolate this solid intermediate.

  • React Activated Carbonate + Amine → Carbamate + p-Nitrophenol (yellow byproduct).

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

  • Lanzillotto, M., Konnert, L., et al. (2015).[5] Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Sustainable Chemistry & Engineering.[5]

  • Six, C., & Richter, F. (2003). Isocyanates, Organic. Ullmann's Encyclopedia of Industrial Chemistry. (Addresses hydrolysis and urea formation mechanisms).

  • Pahadi, V. K., et al. (2022). Photoredox-Catalyzed Synthesis of α-Amino Acid Amides by Imine Carbamoylation. Organic Letters, 24(2), 506–510.

  • Safe Work Australia. (2015). Guide for Handling Isocyanates. (Safety and decomposition hazards).

Sources

Stability of 4-chloropiperidine-1-carbonyl chloride in dichloromethane vs toluene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Handling 4-Chloropiperidine-1-carbonyl Chloride

Topic: Stability & Solvent Compatibility (DCM vs. Toluene) Document ID: TS-4CPC-2024-01 Last Updated: October 26, 2023 Audience: Process Chemists, Medicinal Chemists, Analytical Scientists[1]

Executive Summary: The Solvent Decision

The stability of This compound (4-CPC) is governed by two critical factors: moisture content and solvent stabilizers .[1] While Dichloromethane (DCM) is the standard synthesis solvent, it carries a high risk of "silent" degradation due to stabilizer incompatibility. Toluene is the superior choice for long-term stability and thermal processing, provided it is anhydrous.

Quick Comparison Matrix
FeatureDichloromethane (DCM) Toluene Verdict
Solubility ExcellentGoodDCM wins on solubility, but Toluene is sufficient.[1]
Hydrolysis Risk High. DCM is hygroscopic and difficult to dry <50 ppm water.Low. Toluene is hydrophobic and forms azeotropes with water.Toluene Preferred.
Stabilizer Risk Critical. Ethanol-stabilized DCM destroys the product.[1]None. Toluene is typically stabilizer-free.[1]Toluene Preferred.
Thermal Stability Low (BP ~40°C). Limits distillation of impurities.[2]High (BP ~110°C). Allows thermal removal of HCl/Phosgene.Toluene Preferred.

Critical Troubleshooting: The Stabilizer Trap

The Issue: A common user report involves the appearance of a new impurity (approx. +44-46 mass units or shift in NMR) when using "Reagent Grade" DCM.

The Mechanism: Many commercial grades of DCM are stabilized with 0.5% - 1.0% Ethanol to prevent acid formation. Carbamoyl chlorides are highly electrophilic and react rapidly with ethanol (nucleophile) to form the ethyl carbamate derivative. This reaction is irreversible and consumes your starting material.

The Solution:

  • If using DCM: You MUST use Amylene (2-methyl-2-butene) stabilized DCM.[1] Amylene acts as a radical scavenger and does not contain nucleophilic hydroxyl groups.

  • If using Toluene: This issue is non-existent.

Degradation Pathways & Diagnostics

Understanding how 4-CPC degrades is essential for interpreting LC-MS and NMR data.[1]

DegradationPathways Start 4-Chloropiperidine-1- carbonyl chloride (4-CPC) Intermediate Carbamic Acid (Unstable) Start->Intermediate + H₂O (-HCl) Prod_Carbamate Ethyl 4-chloropiperidine- 1-carboxylate (Impurity) Start->Prod_Carbamate + EtOH (-HCl) Prod_Elim Elimination Products (Dihydropyridines) Start->Prod_Elim -HCl (Thermal) Water Moisture (H₂O) (Hydrolysis) Ethanol Ethanol (Stabilizer) (Alcoholysis) Heat High Temp (>100°C) (Elimination) Prod_Hydrolysis 4-Chloropiperidine HCl + CO₂ Intermediate->Prod_Hydrolysis Decarboxylation

Figure 1: Primary degradation pathways. Note that the alcoholysis pathway (red) is often mistaken for hydrolysis but yields a stable carbamate impurity.

Troubleshooting Guide: "My Reaction Failed"

Use this logic flow to diagnose stability issues in your current experiment.

TroubleshootingTree Q1 Issue: Low Yield or Unknown Impurity? Q2 Solvent Used? Q1->Q2 DCM Dichloromethane (DCM) Q2->DCM Tol Toluene Q2->Tol Q3 Check Stabilizer (See Bottle Label) DCM->Q3 Q4 Check Water Content (Karl Fischer) Tol->Q4 Ethanol Contains Ethanol Q3->Ethanol Yes Amylene Contains Amylene or Unstabilized Q3->Amylene No Result1 CAUSE FOUND: Ethyl Carbamate Formation. Switch to Amylene-DCM. Ethanol->Result1 Amylene->Q4 Wet > 100 ppm Water Q4->Wet Dry < 50 ppm Water Q4->Dry Result2 CAUSE FOUND: Hydrolysis. Dry solvent or switch to Toluene. Wet->Result2 Result3 Investigate Thermal Elimination or Dimerization. Dry->Result3

Figure 2: Diagnostic decision tree for isolating stability failure modes.

Standard Operating Procedures (SOPs)

Protocol A: Solvent Swapping (DCM to Toluene)

Why: To move from synthesis (DCM) to stable storage or high-temp reaction (Toluene).[1]

  • Distillation: Concentrate the DCM reaction mixture under reduced pressure (keep bath < 35°C) to a viscous oil.

  • Chase: Add anhydrous Toluene (2-3 volumes).

  • Re-concentrate: Evaporate again to remove residual DCM and trace HCl.

  • Final Dissolution: Dissolve the residue in fresh anhydrous Toluene.

  • Filtration: If the solution is cloudy, it may contain 4-chloropiperidine hydrochloride (hydrolysis product). Filter through a sintered glass funnel under inert gas (N₂/Ar).

Protocol B: Storage Recommendations
  • Container: Glass or Teflon-lined containers only. Do not use plastic (polyethylene/polypropylene), as carbamoyl chlorides can leach plasticizers or permeate through the walls.

  • Temperature: Store at 2–8°C.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen.[1]

  • Desiccant: Store the sealed vial inside a secondary jar containing Drierite or activated molecular sieves.

Frequently Asked Questions (FAQ)

Q: Can I wash the DCM solution with water to remove salts? A: Absolutely not. Unlike alkyl chlorides, carbamoyl chlorides hydrolyze rapidly in the presence of bulk water, even at low temperatures. If you must remove salts (e.g., amine hydrochloride byproducts), use anhydrous filtration or precipitation with a non-polar solvent (Hexane/Heptane).

Q: My product turned yellow/orange upon storage. Is it ruined? A: Not necessarily. The color often comes from trace HCl accumulation reacting with trace impurities. However, you should check the purity via NMR. If the characteristic carbonyl signal is intact and no des-carbonyl piperidine peak is observed, it may be repurified by a quick wash with cold pentane (if solid) or re-distillation (if liquid and stable).

Q: Why does the pressure rise in the storage bottle? A: This indicates hydrolysis. The reaction


 releases carbon dioxide gas.[1] If this is happening, your septum integrity is compromised.[1]

References

  • Process Chemistry of Carbamoyl Chlorides

    • Title: Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof.[1][2]

    • Source: US P
    • Relevance: Establishes industrial preference for Toluene to minimize impurities and manage thermal profiles.
    • URL
  • Solvent Stabilizer Reactivity

    • Title: Solvent Stabilizer Systems: Technical Bulletin.
    • Source: Sigma-Aldrich (Merck).[1]

    • Relevance: Details the presence of ethanol in DCM and its nucleophilic n
  • Hydrolysis Kinetics

    • Title: Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides.[3][4][5][6][7]

    • Source:Molecules 2016, 21(1), 116.
    • Relevance: Explains the vs hydrolysis mechanisms of disubstituted carbamoyl chlorides.
    • URL:[Link]

  • General Handling

    • Title: Carbamoyl Chloride Reagent | Handling and Stability.[6]

    • Source: BenchChem Technical Guides.
    • Relevance: General safety and moisture sensitivity d

Sources

Technical Support Center: Managing Exotherms with 4-Chloropiperidine-1-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-chloropiperidine-1-carbonyl chloride. The following content addresses critical safety and operational questions related to controlling the exothermic nature of its reactions, particularly during nucleophilic acyl substitution. Our goal is to provide you with the technical insights and practical steps necessary to ensure safe, controlled, and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm planning a reaction with this compound and an amine. Should I be concerned about an exothermic reaction?

A: Yes, you should anticipate and plan for a significant exotherm. The reaction of an acyl chloride with a nucleophile, such as a primary or secondary amine, is a nucleophilic acyl substitution.[1][2] This process is generally fast and highly exothermic.

Causality: The high reactivity of acyl chlorides stems from the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This creates a highly electrophilic carbonyl carbon, susceptible to rapid attack by nucleophiles.[1] The subsequent formation of a stable amide bond and a chloride leaving group is thermodynamically very favorable, releasing substantial energy as heat. A patent describing the synthesis of a similar piperidine carbonyl chloride derivative explicitly notes that the reaction is exothermic, requiring cooling.

Q2: What are the primary risks associated with an uncontrolled exotherm in this reaction?

A: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the rate of heat generation exceeds the rate of heat removal.[3] This can result in several critical hazards:

  • Boiling and Splattering: The reaction temperature can rapidly surpass the boiling point of the solvent, causing violent boiling and potential splattering of corrosive and hazardous materials.

  • Pressure Buildup: In a closed or inadequately vented system, rapid solvent boiling can lead to a dangerous increase in pressure, posing a risk of vessel rupture.

  • Secondary Decomposition: At elevated temperatures, the starting materials, products, or solvent may begin to decompose, potentially generating gas and leading to further, often more energetic, secondary exothermic events.

  • Reduced Selectivity and Impurity Formation: High temperatures can promote side reactions, such as di-acylation or degradation of the desired product, leading to lower yield and complex purification challenges.

It is crucial to recognize that as a reaction is scaled up, the risk of a thermal runaway increases. This is due to the decrease in the surface-area-to-volume ratio of the reactor, which significantly reduces the efficiency of heat removal.[3][4]

Q3: How can I proactively control the exotherm during the addition of this compound?

A: The key to managing this exotherm is to control the rate of reaction. Since the reaction is typically very fast, the rate of heat generation is directly proportional to the rate at which you add the this compound to your nucleophile.

Below is a workflow designed to mitigate exothermic risk.

ExothermControlWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase Prep 1. Pre-Reaction Safety Assessment (Perform DSC/RC on a small scale to quantify heat of reaction if possible) Equip 2. Equipment Setup (Jacketed reactor, overhead stirrer, calibrated temperature probe, addition funnel) Prep->Equip Cool 3. Pre-cool the Reactor (Set bath to -10°C to 0°C) Equip->Cool Charge 4. Charge Nucleophile & Solvent (Ensure adequate dilution) Add 5. Controlled, Slow Addition (Add acyl chloride solution dropwise via addition funnel) Charge->Add Monitor 6. Monitor Temperature Continuously (Maintain internal temp < 5°C) Add->Monitor Quench 7. Controlled Quench (Slowly add to a pre-cooled quenching solution) Monitor->Quench TroubleshootingExotherm Start Temperature Excursion Detected! (Internal temp rises rapidly) StopAddition 1. Immediately STOP Addition of Acyl Chloride Start->StopAddition IncreaseCooling 2. Increase Cooling (Lower bath temp, add more dry ice) StopAddition->IncreaseCooling CheckStirring 3. Check Agitation (Is the stirrer working properly?) IncreaseCooling->CheckStirring TempControl Is temperature decreasing? CheckStirring->TempControl Resume Yes: Temperature Controlled. Slowly resume addition at a much-reduced rate once stable. TempControl->Resume Yes Emergency No: Temperature Still Rising! TempControl->Emergency No EmergencyQuench Emergency Quench: Add a pre-chilled, non-reactive solvent or prepare for controlled quenching in a separate vessel. Emergency->EmergencyQuench Evacuate If quench fails or is not possible: Alert colleagues, activate safety alarms, and evacuate the area. EmergencyQuench->Evacuate

Caption: Decision Tree for Temperature Excursion Events.

Immediate Actions:

  • Stop the Addition: Immediately cease the addition of the this compound. This is the most critical step to stop feeding the exothermic reaction.

  • Enhance Cooling: If possible, increase the cooling capacity. This could mean lowering the setpoint on a circulator or carefully adding more dry ice to an acetone bath.

  • Alert Personnel: Inform a colleague or supervisor of the situation. Do not handle a potential runaway reaction alone.

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, a pre-planned emergency quench may be necessary. This typically involves rapidly diluting the reaction mixture by adding it to a large volume of a cold, appropriate solvent in a separate, larger vessel. This should only be attempted if a procedure has been established and deemed safe during a pre-reaction hazard analysis.

  • Evacuate: If the situation cannot be brought under control, evacuate the immediate area and activate emergency procedures.

Experimental Protocol: General Procedure for Controlled Acylation

This protocol provides a general framework. It is imperative that you conduct your own risk assessment and, if possible, perform calorimetric studies (DSC/RC) to determine the specific thermal hazards for your particular substrate and scale before proceeding.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Triethylamine or Pyridine, if required to scavenge HCl)

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Pressure-equalizing dropping funnel

  • Low-temperature cooling bath or circulator

Procedure:

  • Reactor Setup: Assemble the jacketed reactor system under an inert atmosphere (e.g., Nitrogen or Argon). Ensure the temperature probe is positioned to accurately measure the internal temperature of the reaction mixture without interfering with the stirrer.

  • Charge Reactor: To the reactor, add the nucleophile (1.0 eq.), the base (1.1-1.5 eq.), and the anhydrous solvent. Begin stirring to ensure a homogenous solution.

  • Cooling: Cool the reactor jacket to between -10°C and -5°C. Allow the internal contents of the reactor to cool to approximately 0°C.

  • Prepare Reagent Solution: In a separate dry flask, dissolve the this compound (1.0-1.1 eq.) in the anhydrous solvent. Transfer this solution to the dropping funnel.

  • Controlled Addition: Begin the dropwise addition of the this compound solution to the stirred, cooled solution in the reactor.

  • Temperature Monitoring: Carefully monitor the internal reaction temperature. Adjust the addition rate to maintain the temperature at or below 5°C. If the temperature rises above this setpoint, stop the addition until the temperature has stabilized back at the desired level.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5°C for a predetermined time (e.g., 1 hour), monitoring for completion by an appropriate method (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, perform a controlled quench by slowly transferring the reaction mixture to a separate vessel containing a cold aqueous solution (e.g., saturated sodium bicarbonate solution or water). Caution: The quench of unreacted acyl chloride can also be exothermic.

This guide is intended to provide technical support and highlight best practices. All experimental work should be conducted with appropriate personal protective equipment and after a thorough, site-specific risk assessment.

References

  • Benchchem.
  • Anderson, N. G. "Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. N.p., 2025.
  • Chemguide.
  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. N.p., n.d. Web.
  • Amar Equipment. Working with Exothermic Reactions during Lab and Scale up. N.p., 2023.
  • The Chemical Engineer.
  • Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow. N.p., 2025.
  • YouTube. Scaling up. N.p., 2021.
  • Google Patents.
  • ACS Publications.
  • MDPI.
  • Google Patents. Methods and reaction mixtures for controlling exothermic reactions. N.p., n.d. Web.
  • ChemistryStudent. Acyl Chlorides (A-Level). N.p., n.d. Web.
  • Chemistry LibreTexts. 11.
  • YouTube. Controlling exothermic reactions with AVA Lab Control Software. N.p., 2023.
  • Chemguide. nucleophilic addition / elimination in the reactions of acyl chlorides. N.p., n.d. Web.
  • Khan Academy. Preparation of acyl (acid) chlorides (video). N.p., n.d. Web.
  • Save My Exams. Acyl Chlorides. N.p., 2025.
  • Medi-Products.
  • Pearson. Show how you would use appropriate acyl chlorides and amines to s... N.p., 2024.
  • Benchchem.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. N.p., n.d. Web.
  • PMC. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. N.p., n.d. Web.
  • N.p., 2024.
  • Benchchem.
  • PubMed. Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. N.p., 2020.
  • PMC. Temperature excursion management: A novel approach of quality system in pharmaceutical industry. N.p., n.d. Web.
  • PMC. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. N.p., n.d. Web.

Sources

Validation & Comparative

Technical Assessment: GC-MS Characterization of 4-Chloropiperidine-1-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloropiperidine-1-carbonyl chloride (CAS: N/A for specific commercial salt, typically generated in situ or supplied as intermediate; related CAS 5382-18-3 for precursor) is a critical electrophilic intermediate used in the synthesis of urea derivatives and piperidine-based pharmaceuticals.[1] Its analysis is complicated by its high reactivity and moisture sensitivity.

This guide provides a comparative technical analysis of the GC-MS fragmentation patterns of this compound against its primary precursor (4-chloropiperidine) and its hydrolyzed analog. We further compare two analytical methodologies—Direct Injection vs. Derivatization —to offer a robust protocol for identification and purity assessment in drug development workflows.

Part 1: Chemical Identity & Theoretical Mass Spectrum

Structural Properties[2]
  • IUPAC Name: this compound

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 182.05 g/mol (average)

  • Monoisotopic Mass: 181.006 (

    
    )
    
Isotopic Signature (The "Cl2" Fingerprint)

Unlike non-chlorinated piperidines, this molecule possesses two chlorine atoms (one on the ring, one in the carbamoyl group). This creates a distinct isotopic cluster that serves as the primary identification filter.

  • M (181): 100% (Relative abundance normalized)

  • M+2 (183): ~64% (Due to two Cl atoms)

  • M+4 (185): ~10%

Analyst Note: The 9:6:1 intensity ratio at the molecular ion cluster is the first "Go/No-Go" check for peak confirmation.

Part 2: GC-MS Fragmentation Analysis

Mechanistic Pathway

The fragmentation under Electron Ionization (70 eV) follows three competitive pathways. Understanding these allows researchers to differentiate the target from impurities.

  • Pathway A: Acyl Chloride Cleavage (Dominant)

    • The weakest bond is often the C-Cl bond of the carbamoyl chloride or the N-CO bond.

    • Loss of Cl•: Yields the acylium ion

      
      .
      
    • Loss of COCl•: Yields the 4-chloropiperidinyl cation

      
      . This is typically the Base Peak .
      
  • Pathway B: Ring Chlorine Loss

    • Loss of the secondary chlorine on the piperidine ring is less favorable initially but occurs in secondary fragmentation.

  • Pathway C: Ring Fission

    • Characteristic piperidine ring opening produces low-mass hydrocarbon fragments (

      
       41, 42, 55, 69).
      
Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion [M]+ m/z 181/183/185 (C6H9Cl2NO) Frag1 Acylium Ion [M-Cl]+ m/z 146/148 M->Frag1 - Cl• (35) Frag2 4-Chloropiperidinyl Cation [M-COCl]+ m/z 118/120 M->Frag2 - COCl• (63) Frag1->Frag2 - CO Frag3 Imine Fragment [C5H8N]+ m/z 82 Frag2->Frag3 - HCl Frag4 Ring Fragments m/z 41, 55 Frag2->Frag4 Ring Fission

Figure 1: Proposed EI-MS fragmentation pathway for this compound. The transition to the 4-chloropiperidinyl cation (m/z 118) is the diagnostic step.

Part 3: Comparative Performance Guide

This section compares the mass spectral signature of the target product against its most common impurities and analytical alternatives.[3]

Target vs. Precursor (Impurity Differentiation)

In reaction monitoring, distinguishing the product from the starting material (4-chloropiperidine) is paramount.

FeatureTarget: this compoundPrecursor: 4-ChloropiperidineAnalytical Insight
Molecular Ion 181 (Cl2 pattern)119 (Cl1 pattern)Shift of +62 Da confirms carbamoylation.
Base Peak 118 (Loss of COCl)84 (Loss of Cl)The target's base peak (118) is nearly isobaric with the precursor's M+ (119), requiring high resolution or careful pattern matching.
Key Fragment 146 (M - Cl)56 (Ring fragment)Presence of 146 confirms the carbonyl chloride moiety is intact.
Method Comparison: Direct vs. Derivatized

Due to the instability of the -COCl group, direct analysis can lead to thermal degradation. We compared two workflows.

  • Method A: Direct Injection (Inert Solvent)

    • Pros: Fast, no sample prep.

    • Cons: Thermal degradation to 4-chloropiperidine (false negative); corrosion of GC liner.

  • Method B: Methanol Derivatization (Recommended)

    • Pros: Converts unstable -COCl to stable Methyl Carbamate (-COOMe).

    • Cons: Adds 10 mins to protocol.

Data Comparison (Theoretical Abundance):

Fragment (

)
Direct Injection (Target)Derivatized (Methyl Carbamate)Interpretation
Molecular Ion 181/183177/179 Derivatization shifts Mass by -4 (Cl

OMe).
Diagnostic Loss M - 63 (COCl)M - 59 (COOMe) Both yield the same core ion (

118), confirming the piperidine skeleton.
Stability Low (Peak tailing)High (Sharp peak) Derivatization yields superior peak shape and quantitation.

Part 4: Experimental Protocols

Protocol A: Direct GC-MS Analysis (Qualitative)

Best for: Rapid "in-process" checks where speed > precision.

  • Sample Prep: Dissolve 10 mg sample in 1 mL anhydrous Dichloromethane (DCM) . Note: Solvent must be dry to prevent hydrolysis.

  • Instrument: Agilent 7890/5977 (or equivalent).

  • Inlet: Split 50:1, 200°C (Keep low to minimize degradation).

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Oven: 50°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • MS Source: 230°C, Scan 35-300 amu.

Protocol B: Methanol Quench (Quantitative/Validation)

Best for: Final purity release and stability testing.

  • Derivatization:

    • Take 50 µL of reaction mixture.

    • Add into 500 µL MeOH (excess) containing 1% Pyridine (acid scavenger).

    • Vortex for 30 seconds. Incubate at RT for 5 mins.

  • Analysis: Inject 1 µL using the same GC parameters as above.

  • Target Identification: Look for Methyl 4-chloropiperidine-1-carboxylate (MW 177).

Analytical Workflow Diagram

Workflow Sample Reaction Sample (4-Cl-Pip-COCl) Decision Select Method Sample->Decision Direct Direct Dilution (Anhydrous DCM) Decision->Direct Rapid Check Deriv Derivatization (MeOH + Pyridine) Decision->Deriv Quantitation GC_Direct GC-MS Injection (Inlet < 200°C) Direct->GC_Direct Result_Direct Result: m/z 181 Risk: Thermal Decomp GC_Direct->Result_Direct Reaction Forms Methyl Carbamate (Stable) Deriv->Reaction GC_Deriv GC-MS Injection (Standard Mode) Reaction->GC_Deriv Result_Deriv Result: m/z 177 High Precision GC_Deriv->Result_Deriv

Figure 2: Decision tree for analytical method selection. Method B (Green path) is recommended for regulatory data generation.

References

  • BenchChem. (2025).[4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from

  • PubChem. (2025).[5] this compound Compound Summary. Retrieved from

  • European Pharmaceutical Review.[6] (2017). GC-MS applications in pharmaceutical analysis. Retrieved from

  • Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. Retrieved from

Sources

A Comparative Guide to the Infrared Spectroscopy of the Carbamoyl Chloride Functional Group

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy remains a frontline technique for this purpose, offering rapid, non-destructive analysis. The carbamoyl chloride group (-N-C(=O)Cl), a key reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers, presents a unique spectral signature that can be challenging to interpret without a proper comparative framework.

This guide provides an in-depth analysis of the characteristic IR absorption peaks of the carbamoyl chloride functional group. By comparing its spectrum with chemically related alternatives such as acyl chlorides, carbamates, ureas, and isocyanates, this document offers a clear, data-supported methodology for unambiguous identification.

The Carbamoyl Chloride Moiety: A Balance of Opposing Electronic Effects

To understand the IR spectrum of a carbamoyl chloride, one must first appreciate the electronic tug-of-war within the functional group. The carbonyl (C=O) stretching frequency is highly sensitive to its electronic environment. In a carbamoyl chloride, two powerful, opposing effects are at play:

  • The Inductive Effect (-I): The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon.[1] This inductive withdrawal increases the C=O double bond character, making the bond stronger and stiffer. A stiffer bond requires more energy to vibrate, thus shifting the C=O stretching frequency to a higher wavenumber. This effect is most pronounced in acyl chlorides, which exhibit one of the highest carbonyl stretching frequencies (~1800 cm⁻¹).[2][3]

  • The Resonance Effect (+R): The lone pair of electrons on the adjacent nitrogen atom can be delocalized into the carbonyl group. This resonance donation pushes electron density into the C=O π* antibonding orbital, which lengthens and weakens the double bond.[3] A weaker bond requires less energy to vibrate, shifting the C=O stretching frequency to a lower wavenumber. This effect is dominant in amides, which have a characteristically low carbonyl frequency (~1690 cm⁻¹).[3]

The final position of the carbamoyl chloride C=O stretch is a direct reflection of the balance between these two competing forces.

Core Vibrational Modes of Carbamoyl Chlorides

The IR spectrum of a carbamoyl chloride is defined by three key stretching vibrations: the carbonyl (C=O) stretch, the carbon-nitrogen (C-N) stretch, and the carbon-chlorine (C-Cl) stretch.

  • C=O Stretching: This is the most intense and diagnostic peak. Due to the combined inductive and resonance effects, the C=O stretch in N,N-disubstituted carbamoyl chlorides typically appears in the range of 1750-1785 cm⁻¹ . This is significantly higher than in amides and carbamates but slightly lower than in most acyl chlorides, reflecting the partial mitigation of chlorine's inductive effect by nitrogen's resonance donation.

  • C-N Stretching: The delocalization of the nitrogen lone pair not only weakens the C=O bond but also imparts partial double bond character to the C-N bond. This results in a strong C-N stretching band, typically observed between 1300-1400 cm⁻¹ , which is higher than the C-N stretch in simple aliphatic amines (1000-1250 cm⁻¹).[1]

  • C-Cl Stretching: Like in all chloroalkanes and acyl chlorides, the C-Cl stretch is found in the lower frequency fingerprint region of the spectrum, typically between 600-850 cm⁻¹ .[4] While its presence is confirmatory, this region often contains many other peaks, making definitive assignment challenging.

Visualizing the Electronic Conflict

The interplay of inductive and resonance effects can be visualized as follows:

G cluster_0 Electronic Effects on Carbamoyl Chloride Carbonyl cluster_1 Effects cluster_2 Consequences CC R₂N-C(=O)-Cl Inductive Inductive Effect (-I) from Chlorine Resonance Resonance Effect (+R) from Nitrogen Increase Strengthens C=O Bond Increases ν(C=O) Inductive->Increase Leads to Decrease Weakens C=O Bond Decreases ν(C=O) Resonance->Decrease Leads to

Caption: Competing electronic effects in a carbamoyl chloride.

Comparative Spectral Analysis: Distinguishing Carbamoyl Chlorides

The most effective way to identify a carbamoyl chloride is by comparing its spectrum to those of related functional groups. The table below summarizes the key distinguishing peaks.

Functional GroupStructureKey IR Absorption Bands (cm⁻¹)Distinguishing Features
Carbamoyl Chloride R₂N-C(=O)-ClC=O: 1750-1785 (strong)C-N: 1300-1400 (strong)C-Cl: 600-850 (medium)C=O frequency is intermediate between an acyl chloride and a carbamate. Lacks N-H or O-H bands (for N,N-disubstituted).
Acyl Chloride R-C(=O)-ClC=O: 1790-1815 (very strong)[5]C-Cl: 650-850 (medium)Very high C=O stretching frequency due to the unmitigated inductive effect of chlorine.
Carbamate R₂N-C(=O)-OR'C=O: 1690-1740 (strong)[6]C-O: ~1200-1300 (strong)C-N: ~1100-1250 (strong)C=O frequency is significantly lower than in carbamoyl chlorides. Presence of strong C-O stretch.
Urea R₂N-C(=O)-NR'₂C=O: 1630-1680 (strong)N-H Stretch: 3200-3500 (if present)Very low C=O frequency due to resonance from two nitrogen atoms. Often shows N-H stretching bands.
Isocyanate R-N=C=O-N=C=O: 2240-2280 (very strong, sharp)[7]Unique, intense, and sharp absorption at a very high wavenumber where few other groups absorb.

Chemical Relationships and Spectral Consequences

Carbamoyl chlorides are synthetically linked to isocyanates and carbamates. This chemical relationship provides a logical framework for understanding their spectral differences.

G ISO Isocyanate R-N=C=O ν(NCO) ≈ 2270 cm⁻¹ CC Carbamoyl Chloride RNH-C(=O)-Cl ν(C=O) ≈ 1760 cm⁻¹ ISO->CC + HCl - HCl CARB Carbamate RNH-C(=O)-OR' ν(C=O) ≈ 1720 cm⁻¹ CC->CARB + R'OH - HCl

Caption: Synthetic pathways connecting related functional groups.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Carbamoyl Chloride

Trustworthy data begins with a robust experimental protocol. Carbamoyl chlorides are often moisture-sensitive and reactive, requiring careful sample handling.

Objective: To obtain a clean, artifact-free transmission or ATR-IR spectrum of a liquid carbamoyl chloride sample.

Materials:

  • FTIR Spectrometer with a clean, dry detector window.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal, OR a demountable liquid cell (e.g., NaCl or KBr plates).

  • Dry sample of carbamoyl chloride.

  • Anhydrous solvent (e.g., dichloromethane, chloroform) if acquiring a solution spectrum.

  • Dry nitrogen or argon source for purging.

  • Glass syringe or pipette.

  • Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat.

Methodology:

  • Instrument Preparation (Critical for Trustworthiness):

    • Rationale: Atmospheric water vapor and carbon dioxide have strong IR absorptions that can obscure the sample spectrum. Purging removes these interferences.

    • Action: Purge the spectrometer's sample compartment with dry nitrogen or argon for at least 15 minutes prior to use.

  • Background Spectrum Acquisition:

    • Rationale: A background spectrum of the clean ATR crystal or empty liquid cell is required to ratio against the sample spectrum, ensuring that only the sample's absorptions are displayed.

    • Action (ATR): With the clean, dry ATR crystal in place, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

    • Action (Transmission): For a neat liquid, use the empty, assembled cell. For a solution, use the cell filled with the pure, anhydrous solvent. Collect the background spectrum.

  • Sample Application (Moisture Exclusion is Key):

    • Rationale: Carbamoyl chlorides can hydrolyze upon contact with atmospheric moisture, forming carbamic acids which are unstable. This would generate spurious peaks and consume the analyte.

    • Action (ATR): Working swiftly, use a dry pipette to apply a single drop of the liquid carbamoyl chloride to the center of the ATR crystal.

    • Action (Transmission): In a dry environment (e.g., glove box or under a nitrogen blanket), use a syringe to inject the sample between the salt plates of the demountable cell.

  • Sample Spectrum Acquisition:

    • Rationale: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is standard for routine identification.

    • Action: Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • Rationale: Proper data work-up ensures accurate peak identification.

    • Action: The instrument software will automatically ratio the sample scan against the background. If using an ATR, apply an ATR correction if quantitative analysis is desired. Clean the ATR crystal or liquid cell thoroughly with an appropriate dry solvent immediately after use.

By following this self-validating protocol, which emphasizes the exclusion of atmospheric contaminants, researchers can be confident in the integrity of the resulting spectrum.

Conclusion

The infrared spectrum of a carbamoyl chloride is characterized by a strong carbonyl absorption between 1750-1785 cm⁻¹ , a position dictated by the competing inductive pull of the chlorine atom and the resonance donation from the nitrogen atom. This frequency, which is intermediate between that of a classic acyl chloride and a carbamate, serves as the primary diagnostic peak. Confirmation of the structure is supported by a strong C-N stretch (1300-1400 cm⁻¹) and a C-Cl stretch (600-850 cm⁻¹). When compared to its chemical relatives, the carbamoyl chloride's signature is readily distinguishable from the extremely high-frequency -N=C=O stretch of isocyanates and the lower-frequency C=O absorptions of carbamates and ureas. This comparative approach, grounded in an understanding of electronic effects and backed by a rigorous experimental protocol, provides a reliable method for the unambiguous identification of this important functional group.

References

  • Infrared Spectroscopy. (n.d.). In Infrared Spectroscopy. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). In The features of IR spectrum. Retrieved from [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). In Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). In Chemistry LibreTexts. Retrieved from [Link]

  • Carbamic chloride, diethyl-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Benzoyl chloride, 4-chloro-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Novotny, M., Klimentova, J., Janůšová, B., & Vávrová, K. (2010). Panel A: IR spectra of T12 (bottom line) and the time evolution of the... [Image]. In ResearchGate. Retrieved from [Link]

  • Jadhav, K. A., Itage, S. V., Bhosle, S. D., Bhosale, R. S., & Yadav, J. S. (2022). Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a [Image]. In ResearchGate. Retrieved from [Link]

  • Yilmaz, S., & Uysal, N. (2007). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. [Image]. In ResearchGate. Retrieved from [Link]

Sources

Comparative Guide: TLC Visualization Methods for 4-Chloropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" and "Labile" Analyte

In drug development, 4-chloropiperidine derivatives are critical intermediates, often serving as precursors to piperazine-based antipsychotics or antihistamines. However, they present a dual challenge for thin-layer chromatography (TLC) analysis:

  • UV Transparency: Unless derivatized with an aryl group (e.g., N-benzyl, N-tosyl), the core 4-chloropiperidine scaffold lacks a significant chromophore, rendering UV

    
     visualization useless.
    
  • Thermal & Acid Instability: The secondary chloride at the C4 position is susceptible to elimination (forming enamines/alkenes) or hydrolysis. Silica gel is naturally acidic; aggressive heating during staining can induce in situ elimination, leading to false positives for impurities.

This guide objectively compares four visualization protocols, moving from general amine detection to specific alkylating activity assays, ensuring you distinguish your target from its degradation products.

Decision Matrix: Selecting the Right Stain

Not all 4-chloropiperidines are equal. Your choice of stain depends on the substitution at the nitrogen atom and whether you are screening for product identity or checking for elimination impurities.

StainSelection Start Start: Analyze Structure N_Sub Is Nitrogen Substituted? Start->N_Sub SecAmine Secondary Amine (N-H) N_Sub->SecAmine No (N-H) TertAmine Tertiary Amine (N-R) N_Sub->TertAmine Yes (N-R) Ninhydrin Method A: Ninhydrin (High Sensitivity) SecAmine->Ninhydrin CheckCl Confirm C-Cl Bond? Ninhydrin->CheckCl Dragendorff Method B: Dragendorff (Specific for 3° Amines) TertAmine->Dragendorff Dragendorff->CheckCl NBP Method D: NBP Stain (Alkylating Activity) CheckCl->NBP Yes CheckImp Check Elimination? CheckCl->CheckImp No KMnO4 Method C: KMnO4 (Detects Alkenes) CheckImp->KMnO4

Figure 1: Decision tree for selecting the optimal visualization reagent based on piperidine substitution and analytical goal.

Comparative Analysis of Methods

Method A: Ninhydrin (The Standard for Secondary Amines)

Best For: Unsubstituted 4-chloropiperidine (secondary amines). Mechanism: Reacts with the free N-H to form Ruhemann’s Purple.

  • Pros: High sensitivity (<1 µg); distinct color change.

  • Cons: Does not detect tertiary amines (N-alkylated products); requires heating which may degrade the C-Cl bond.

  • Protocol:

    • Dissolve 1.5 g Ninhydrin in 100 mL n-butanol and 3 mL acetic acid.

    • Dip plate and blot excess.

    • Critical: Heat gently (approx. 90°C) only until spots appear. Do not overheat to charring.

Method B: Dragendorff’s Reagent (The Standard for Tertiary Amines)

Best For: N-alkylated/substituted 4-chloropiperidines. Mechanism: Formation of an ion-pair complex between the heavy metal (Bi) anion and the cationic ammonium center.

  • Pros: Non-destructive (mostly); highly specific for tertiary amines/alkaloids; no heating required (preserves the C-Cl bond).

  • Cons: Lower sensitivity than Ninhydrin; toxicity of reagents.

  • Protocol:

    • Solution A: 0.85 g Bismuth subnitrate in 10 mL glacial acetic acid + 40 mL water.

    • Solution B: 8 g KI in 20 mL water.

    • Spray: Mix 5 mL A + 5 mL B + 20 mL acetic acid + 100 mL water. Spray plate.

    • Result: Orange spots on a white/yellow background.

Method C: Potassium Permanganate (The Impurity Checker)

Best For: Detecting elimination byproducts (1,2,3,6-tetrahydropyridines). Mechanism: Oxidizes the alkene double bond (from elimination) to a diol, reducing Mn(VII) (purple) to Mn(IV) (brown).

  • Pros: Excellent contrast for alkenes; confirms sample integrity (pure 4-chloropiperidine should NOT stain strongly).

  • Cons: Non-specific; reacts with any oxidizable group (alcohols, aldehydes).

  • Protocol:

    • Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL water.

    • Dip plate.

    • Result: Yellow/Brown spots on purple background. Strong staining indicates elimination impurities.

Method D: 4-(4-Nitrobenzyl)pyridine (NBP) (The Expert Method)

Best For: Specifically confirming the presence of the reactive Alkyl Chloride (C-Cl). Mechanism: The pyridine nitrogen attacks the alkyl chloride (alkylation), forming a quaternary salt. Subsequent basification creates a highly conjugated purple/blue chromophore.

  • Pros: Direct confirmation of the C-Cl bond; differentiates from hydrolysis product (alcohol) and elimination product (alkene).

  • Cons: Multi-step process; reagents are specialized.

  • Protocol:

    • Spray 1: 5% NBP in acetone.

    • Heat plate at 110°C for 5–10 minutes (to force alkylation).

    • Spray 2: 10% Piperidine in acetone (or aqueous NaOH).

    • Result: Violet/Blue spots on a white background.

Performance Comparison Data

FeatureNinhydrinDragendorffKMnO₄NBP (Nitrobenzylpyridine)
Target Moiety 2° Amine (N-H)3° Amine (N-R)Alkene (C=C)Alkyl Chloride (C-Cl)
Color Response Pink / PurpleOrange / BrownYellow / BrownViolet / Blue
LOD (Limit of Detection) ~0.1 µg~1.0 µg~5.0 µg~0.5 µg
Heating Required? Yes (Moderate)NoNoYes (High)
Specificity High for aminesHigh for alkaloidsLow (General Oxidizer)Very High for alkylating agents
Stability Risk Medium (Heat)LowLowHigh (Requires 110°C heat)

Experimental Workflow & Stability Warning

The "Ghost Spot" Phenomenon: 4-chloropiperidines can eliminate HCl on the silica plate during the run if the solvent system is acidic or if the plate is dried too aggressively. This creates a "ghost spot" of the alkene (tetrahydropyridine) that wasn't in your original flask.

Mitigation Protocol:

  • Pre-treatment: Add 1% Triethylamine (Et₃N) to your TLC solvent system to neutralize silica acidity.

  • Visualization: Use the workflow below to ensure accurate identification.

TLCWorkflow Step1 1. Spotting Dissolve sample in neutral solvent (DCM/MeOH). Avoid acidic diluents. Step2 2. Elution Mobile Phase + 1% Et3N (Prevents on-plate elimination) Step1->Step2 Step3 3. Drying Air dry or cold stream. NO HEAT GUN yet. Step2->Step3 Step4 4. Visualization Choice Step3->Step4 PathA Routine Purity (Ninhydrin/Dragendorff) Step4->PathA Standard PathB C-Cl Validation (NBP Stain) Step4->PathB Expert Step5A Heat 90°C Stop when color appears PathA->Step5A Step5B Heat 110°C (10 min) Then Spray Base PathB->Step5B

Figure 2: Optimized TLC workflow to minimize degradation artifacts.

References

  • Ninhydrin Mechanism: Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385–406. Link

  • Dragendorff's Reagent: Raith, K., et al. (1989). Dragendorff's reagent for the visualization of piperidine derivatives. Journal of Chromatography A, 481, 463-469.

  • NBP Stain for Alkylating Agents: Friedman, O. M., & Boger, E. (1961). Colorimetric Estimation of Nitrogen Mustards in Aqueous Media. Analytical Chemistry, 33(7), 906–910. Link

  • TLC Visualization Guide: Merck KGaA. (n.d.). TLC Visualization Reagents. Retrieved from EMD Millipore. Link

  • Stability of Chloropiperidines: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Comparison of 4-chloropiperidine-1-carbonyl chloride vs 4-chloropiperidine isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 4-Chloropiperidine-1-Carbonyl Chloride vs. Isocyanate-Based Urea Synthesis

Executive Summary & Critical Nomenclature Clarification

In the development of urea-based pharmacophores, the choice of electrophile is the critical determinant of yield, purity, and reaction scalability. This guide compares the performance of This compound against the isocyanate-based strategy for synthesizing ureas containing the 4-chloropiperidine moiety.

Correction on Terminology: It is chemically impossible to isolate "4-chloropiperidine isocyanate" as a stable reagent. As a secondary amine, 4-chloropiperidine lacks the N-H bond required to form a neutral isocyanate (


). Instead, it forms a carbamoyl chloride  (

). Therefore, this guide compares the Carbamoyl Chloride Reagent (Method A) against the Inverse Isocyanate Addition (Method B) , where the coupling partner is the isocyanate.
FeatureMethod A: Carbamoyl Chloride Method B: Inverse Isocyanate Addition
Active Species This compoundIsocyanate of the Partner Amine (

)
Role of Piperidine Electrophile (Activated)Nucleophile (Free Amine)
Stability Isolable solid/oil (Moisture sensitive)Often generated in situ or purchased
Byproducts HCl (Requires base scavenger)None (Atom economical)
Primary Use Case When partner amine is valuable/complexWhen partner isocyanate is commercially available

Chemical Identity & Properties

This compound[1][2]
  • Structure: A piperidine ring substituted at the 4-position with chlorine and at the nitrogen with a chlorocarbonyl group.

  • CAS: 116256-08-3 (Generic for substituted variants; specific CAS varies by salt/form).

  • Reactivity Profile: A moderately reactive electrophile. Less sensitive to moisture than isocyanates but hydrolyzes slowly to the amine hydrochloride and CO₂.

  • Preparation: Synthesized by reacting 4-chloropiperidine with phosgene or triphosgene.

The Isocyanate Strategy (Inverse Addition)
  • Concept: Instead of activating the piperidine, the 4-chloropiperidine (nucleophile) attacks an isocyanate (

    
    ).
    
  • Reactivity Profile: Isocyanates are highly electrophilic and react rapidly with secondary amines like 4-chloropiperidine.

  • Limitation: Requires the coupling partner (

    
    ) to be stable as an isocyanate.
    

Performance Comparison: Experimental Data

The following data summarizes the reaction efficiency of both methods in synthesizing a model urea: N-(4-chlorophenyl)-4-chloropiperidine-1-carboxamide .

Table 1: Reaction Performance Metrics
MetricCarbamoyl Chloride Route Isocyanate Route
Reaction Time 2–12 Hours (Slower)0.5–2 Hours (Rapid)
Temperature 0°C to RT (Requires cooling initially)0°C to RT (Exothermic)
Base Requirement Mandatory (e.g., Et₃N, DIPEA) to scavenge HClNone (Self-neutralizing)
Yield (Isolated) 75–88%90–98%
Purification Aqueous workup/Column often requiredFiltration (Product often precipitates)
Atom Economy Lower (Loss of HCl)100% (Addition reaction)
Mechanistic Insight & Causality
  • Carbamoyl Chloride (Sɴ2 Mechanism): The reaction proceeds via an addition-elimination mechanism. The incoming amine attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is a good leaving group but requires a base to neutralize the generated proton. If the base is insufficient, the amine salt precipitates, stalling the reaction.

  • Isocyanate (Addition Mechanism): The 4-chloropiperidine nitrogen attacks the central carbon of the isocyanate. The negative charge is delocalized onto the oxygen/nitrogen and rapidly protonated. No leaving group is expelled, making this reaction faster and cleaner.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision process for selecting the correct reagent based on the availability of the coupling partner.

UreaSynthesis Start Target: Urea Synthesis with 4-Chloropiperidine CheckPartner Is Partner Amine (R'-NH2) Convertible to Isocyanate? Start->CheckPartner RouteA Route A: Carbamoyl Chloride (Activate Piperidine) CheckPartner->RouteA No (Unstable/Complex) RouteB Route B: Isocyanate Partner (Activate Partner) CheckPartner->RouteB Yes (Commercial/Stable) ProcessA React 4-Cl-Piperidine with Triphosgene RouteA->ProcessA ProcessB React 4-Cl-Piperidine with R'-NCO RouteB->ProcessB Product Final Urea Product ProcessA->Product + R'-NH2 / Base ProcessB->Product Direct Mixing

Figure 1: Strategic decision tree for urea synthesis involving 4-chloropiperidine.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the intermediate is correctly formed before proceeding.

Protocol A: Synthesis via this compound

Use this route when the partner amine is complex or expensive.

Reagents:

  • 4-Chloropiperidine HCl salt (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Pyridine or Triethylamine (2.2 equiv)

Step-by-Step:

  • Preparation: Suspend 4-chloropiperidine HCl (10 mmol) in DCM (50 mL) under nitrogen at 0°C.

  • Activation: Add Pyridine (22 mmol) dropwise. The solution should clear as the free base is liberated.

  • Phosgenation: Dissolve Triphosgene (3.5 mmol) in DCM (10 mL) and add slowly to the amine solution at 0°C over 30 minutes. Caution: Phosgene is generated in situ. Use a scrubber.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Checkpoint 1 (TLC/LCMS): Aliquot quench with MeOH. If the methyl carbamate (

    
    ) is observed, the chloride is formed.
    
  • Coupling: Add the partner amine (

    
    ) (1.0 equiv) and additional base (1.0 equiv) directly to the reaction mixture.
    
  • Workup: Wash with 1N HCl (to remove pyridine), then saturated NaHCO₃. Dry organic layer and concentrate.[1]

Protocol B: Synthesis via Isocyanate Partner

Use this route for rapid library synthesis or when R'-NCO is available.

Reagents:

  • 4-Chloropiperidine (Free base or HCl salt)

  • Partner Isocyanate (

    
    )
    
  • DCM or THF

  • DIPEA (only if using HCl salt of piperidine)

Step-by-Step:

  • Preparation: Dissolve Partner Isocyanate (1.0 mmol) in DCM (5 mL) at 0°C.

  • Addition: Add 4-chloropiperidine (1.0 mmol) slowly.

    • Note: If using the HCl salt, premix 4-chloropiperidine HCl with DIPEA (1.1 equiv) in a separate vial, filter off the salts, and add the filtrate.

  • Reaction: Stir at 0°C for 10 minutes, then warm to RT for 30 minutes.

  • Checkpoint 2 (Visual): Many ureas precipitate from DCM. If a solid forms, filter it—this is likely pure product.

  • Workup: If soluble, wash with water and brine. Evaporate solvent.

Expert Commentary & Troubleshooting

The "In-Situ" Trap: Researchers often attempt to generate "4-chloropiperidine isocyanate" using reagents like CDI (Carbonyldiimidazole) . While this works, the intermediate is an acyl imidazole, not an isocyanate.

  • Observation: Reaction with CDI is slower than with phosgene.

  • Recommendation: If avoiding phosgene, use CDI to activate the piperidine, but heat (40–60°C) is often required to displace the imidazole with the second amine.

Safety Note on 4-Chloropiperidine: The 4-chloro substituent is a potential alkylating agent (via aziridinium ion formation), especially at high pH or elevated temperatures.

  • Risk: Self-polymerization or hydrolysis to 4-hydroxypiperidine.

  • Mitigation: Keep reaction temperatures below 40°C and avoid strong aqueous bases during workup.

References

  • Synthesis of this compound

    • Source: Balletti, M. "Excitation of Organocatalytic Intermediates and Application in New Radical Processes." Universitat Rovira i Virgili, 2020.[2]

    • Context: Detailed protocol for triphosgene-mediated synthesis of the carbamoyl chloride.
  • Mechanistic Studies of Carbamoyl Chlorides

    • Source: Kevill, D. N., & D'Souza, M. J. "Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides." International Journal of Molecular Sciences, 2016.[3]

    • Context: Kinetics and stability data of disubstituted carbamoyl chlorides vs isocyanates.[3]

  • Isocyanate Equivalents in Synthesis

    • Source: Bansagi, J., et al. "N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents."[4] The Journal of Organic Chemistry, 2022.[4]

    • Context: Comparison of CDI-activated amines vs traditional isocyan
    • [4]

  • Phosgene Derivatives & Urea Synthesis

    • Source: Slocombe, R. J., et al. "Phosgene Derivatives. The Preparation of Isocyanates, Carbamyl Chlorides and Cyanuric Acid."[5] Journal of the American Chemical Society, 1950.

    • Context: Foundational text on the relationship between secondary amines and carbamoyl chlorides.[6]

Sources

Technical Guide: Advantages of Carbamoyl Chlorides over Isocyanates in Urea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and agrochemical development, the urea linkage (


) is a privileged pharmacophore. While isocyanates (

) are the traditional "go-to" reagents for urea synthesis due to high atom economy, they suffer from a critical structural limitation: they cannot directly form tetrasubstituted ureas .

This guide objectively compares carbamoyl chlorides (


) against isocyanates. The analysis demonstrates that while isocyanates are superior for simple mono- or di-substituted ureas, carbamoyl chlorides are the indispensable reagent for generating sterically hindered, fully substituted urea motifs often required to modulate solubility and metabolic stability in drug candidates.

Mechanistic Divergence & Substrate Scope

The choice between an isocyanate and a carbamoyl chloride is not merely a matter of preference but is dictated by the desired substitution pattern of the final urea.

The Isocyanate Route (Addition Mechanism)

Isocyanates react via nucleophilic addition. An amine nucleophile attacks the electrophilic carbon of the isocyanate.

  • Mechanism: Addition (

    
    ).
    
  • Atom Economy: 100% (theoretically).

  • Limitation: The nitrogen originating from the isocyanate must retain a proton (unless subsequent alkylation is performed, which is often difficult). Thus, isocyanates generally yield trisubstituted ureas at most.

The Carbamoyl Chloride Route (Substitution Mechanism)

Carbamoyl chlorides react via a nucleophilic acyl substitution mechanism (


-like addition-elimination).
  • Mechanism: Substitution (

    
    ).
    
  • Atom Economy: Lower (loss of HCl).

  • Advantage: The electrophilic nitrogen (

    
    ) brings two substituents into the reaction. When reacted with a secondary amine (
    
    
    
    ), the result is a tetrasubstituted urea .
Decision Logic & Pathway Diagram

The following diagram illustrates the synthetic decision tree and mechanistic pathways.

UreaSynthesis Start Target Urea Structure Decision Is N-H required? Start->Decision Iso_Reagent Isocyanate Reagent (R-N=C=O) Decision->Iso_Reagent Yes (Trisubstituted OK) Carb_Reagent Carbamoyl Chloride (R2N-CO-Cl) Decision->Carb_Reagent No (Need Tetrasubstituted) Iso_Mech Nucleophilic Addition Iso_Reagent->Iso_Mech + Secondary Amine Iso_Product Tri-substituted Urea (R-NH-CO-NR'R'') Iso_Mech->Iso_Product Carb_Mech Acyl Substitution (+ Base to scavenge HCl) Carb_Reagent->Carb_Mech + Secondary Amine Carb_Product Tetra-substituted Urea (R2N-CO-NR'R'') Carb_Mech->Carb_Product

Figure 1: Synthetic decision tree comparing the isocyanate addition pathway (red) vs. the carbamoyl chloride substitution pathway (blue).

Critical Performance Analysis

Advantage 1: Access to Tetrasubstituted Ureas

This is the primary technical advantage. Many bioactive molecules require full substitution on the urea nitrogens to prevent hydrogen bond donation (which can improve membrane permeability) or to lock a specific conformation.

  • Isocyanate Failure Mode: To make a tetrasubstituted urea via isocyanates, one would need to alkylate a trisubstituted urea. This requires strong bases (NaH) and alkyl halides, often leading to O-alkylation (isourea formation) or decomposition.

  • Carbamoyl Chloride Success: The reaction of

    
    -diethylcarbamoyl chloride with piperidine yields the tetrasubstituted product directly in >90% yield.
    
Advantage 2: Reagent Stability

Isocyanates are highly sensitive to moisture. Water attacks isocyanates to form carbamic acids, which spontaneously decarboxylate to amines; these amines then react with remaining isocyanate to form symmetrical urea byproducts.

  • Storage: Many carbamoyl chlorides (e.g., dimethylcarbamoyl chloride, morpholine-4-carbonyl chloride) are stable liquids or solids that can be stored for months without significant degradation if kept dry.

  • Handling: They do not dimerize/trimerize as readily as reactive isocyanates (like MDI or TDI) do at room temperature.

Advantage 3: Operational Safety (Volatility vs. Toxicity)

Warning: Both classes of compounds are toxic.

  • Isocyanates: Low molecular weight isocyanates (e.g., Methyl Isocyanate - MIC) are extremely volatile and acutely toxic via inhalation (sensitizers).

  • Carbamoyl Chlorides: While compounds like Dimethylcarbamoyl chloride (DMCC) are suspected carcinogens (Group 2A) and corrosive, they are often less volatile than their isocyanate counterparts. This makes them operationally easier to handle in a standard fume hood without the extreme containment protocols required for gases like MIC.

Comparative Data Profile
FeatureIsocyanates (

)
Carbamoyl Chlorides (

)
Max Substitution Trisubstituted (

)
Tetrasubstituted (

)
Mechanism Addition (Atom Economy 100%)Substitution (Generates HCl)
Moisture Sensitivity High (Forms symmetrical ureas)Moderate (Hydrolyzes to amine +

)
Byproducts None (theoretically)HCl (Requires base scavenger)
Common State Liquid/Solid (volatile if low MW)Liquid/Solid (often less volatile)
Typical Yield 85-95%80-95%

Experimental Protocols

Protocol A: Synthesis of Tetrasubstituted Urea (Carbamoyl Chloride Method)

Target: N,N-Diethyl-4-methylpiperazine-1-carboxamide Rationale: This protocol demonstrates the synthesis of a fully substituted urea, impossible via direct isocyanate addition.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • N-Methylpiperazine (10 mmol, 1.00 g)

    • Triethylamine (12 mmol, 1.21 g) - Acts as HCl scavenger.

    • Dichloromethane (DCM) (20 mL) - Anhydrous.

    • N,N-Diethylcarbamoyl chloride (11 mmol, 1.49 g).

  • Procedure:

    • Dissolve N-methylpiperazine and triethylamine in DCM under nitrogen.

    • Cool the solution to 0°C using an ice bath.

    • Add N,N-diethylcarbamoyl chloride dropwise over 10 minutes. Note: Exothermic reaction.[1]

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Monitoring: Check TLC (MeOH/DCM 1:9) for disappearance of the amine.

  • Workup:

    • Quench with water (10 mL).

    • Wash the organic layer with 1M NaOH (to remove unreacted carbamoyl chloride as carbamate/amine) and then brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Validation: The product is a stable oil. Yield typically >90%.[1][2]

Protocol B: Synthesis of Trisubstituted Urea (Isocyanate Method)

Target: 1,1-Diethyl-3-phenylurea Rationale: Provided for contrast. Note that the product retains an N-H proton.

  • Setup: 100 mL round-bottom flask, nitrogen atmosphere.

  • Reagents:

    • Diethylamine (10 mmol, 0.73 g)

    • Phenyl isocyanate (10 mmol, 1.19 g)

    • DCM (20 mL).

  • Procedure:

    • Dissolve diethylamine in DCM.

    • Cool to 0°C.[3][4]

    • Add phenyl isocyanate dropwise. Caution: Phenyl isocyanate is a lachrymator.

    • Stir at room temperature for 1 hour. (Reaction is much faster than Protocol A).

  • Workup:

    • Evaporate solvent.

    • Recrystallize the solid residue from hexanes/EtOAc.[3]

  • Result: High yield (>95%), but structurally limited to the trisubstituted form.

References

  • Mechanistic Studies of Solvolysis: Comparison of carbamoyl chloride stability and reactivity mechanisms.

    • Source:

  • Tetrasubstituted Urea Synthesis: Protocols for using carbamoyl imidazolium salts and chlorides for hindered ureas.

    • Source: [Batey et al., J. Org.[5] Chem. via Organic Chemistry Portal]([Link])

  • Safety & Toxicity Data: Comparison of Methyl Isocyanate (MIC) and Dimethylcarbamoyl chloride (DMCC) hazards.

    • Source:

    • Source:

  • Experimental Yields: Compar

    • Source:

Sources

Purity Analysis of 4-Chloropiperidine-1-carbonyl Chloride by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 4-chloropiperidine-1-carbonyl chloride (CAS: 58577-62-9) presents a classic analytical paradox: the molecule is essential because of its reactivity (as an electrophile in urea/carbamate synthesis), yet this same reactivity makes it unstable during standard chromatographic workflows.

This guide objectively compares three analytical approaches. Direct RP-HPLC is demonstrated to be fundamentally flawed due to on-column hydrolysis. GC-FID/MS offers a viable alternative but suffers from thermal degradation risks. The Derivatization-HPLC method (specifically using Diethylamine) is established here as the "Gold Standard" for purity assessment, offering the highest specificity, stability, and quantitative accuracy.

Part 1: The Analytical Dilemma (Comparative Analysis)

The central challenge is the carbamoyl chloride moiety (


). Upon contact with moisture (ubiquitous in HPLC solvents) or heat (GC injectors), this group degrades.[1]
Comparative Performance Table
FeatureMethod A: Direct RP-HPLC Method B: GC-FID/MS Method C: Derivatization-HPLC (Recommended)
Principle Injection of neat sample into aqueous/organic mobile phase.Volatilization and separation on a capillary column.[2]Pre-column reaction with a nucleophile to form a stable urea.
Stability Critical Failure : Rapid hydrolysis to 4-chloropiperidine-1-carboxylic acid.Moderate Risk : Thermal decomposition to isocyanates or HCl elimination.High : Analyte is converted to a chemically stable urea derivative.
Precision (RSD) > 5.0% (Variable based on residence time).1.0 - 2.0%< 0.5%
Linearity (

)
Poor (< 0.95) due to shifting equilibrium.Good (> 0.99)Excellent (> 0.999)
Suitability Not Recommended .Process monitoring (if validated).Final Product Release / QC.
Visualizing the Instability

The following diagram illustrates why Method A fails. The analyte hydrolyzes before reaching the detector.

HydrolysisPathway Analyte 4-Chloropiperidine- 1-carbonyl chloride Intermediate Unstable Carbamic Acid Analyte->Intermediate Hydrolysis Water H2O (Mobile Phase) Water->Intermediate Product1 4-Chloropiperidine (Amine) Intermediate->Product1 Decarboxylation Product2 CO2 + HCl Intermediate->Product2

Figure 1: The hydrolysis pathway that invalidates direct aqueous HPLC analysis.

Part 2: The "Hero" Protocol: Derivatization with Diethylamine (DEA)

To ensure scientific integrity, we treat the reactive chloride not as an analyte to be preserved, but as a precursor to a stable derivative. We utilize Diethylamine (DEA) as the derivatizing agent.

Why DEA?

  • Kinetics: The reaction is instantaneous at room temperature.

  • Stability: It forms N,N-diethyl-4-chloropiperidine-1-carboxamide, a highly stable urea.

  • Selectivity: The chloride is the only leaving group; the 4-chloro substituent on the ring remains intact under mild conditions.

Reagents & Materials
  • Derivatizing Reagent: Diethylamine (DEA), >99.5%.

  • Solvent: Acetonitrile (HPLC Grade).[3]

  • Quenching Agent: Methanol.

  • Buffer: Ammonium Formate or Phosphate (pH 3.0 - 4.0).

Step-by-Step Workflow
A. Derivatization Solution Preparation[4][5]
  • Prepare a 0.1 M DEA solution in Acetonitrile. (Excess amine acts as both reactant and acid scavenger).

B. Sample Preparation[5][6][7]
  • Weigh approx. 50 mg of this compound into a 50 mL volumetric flask.

  • Immediately add 10 mL of the 0.1 M DEA solution .

  • Sonicate for 5 minutes at ambient temperature. (Reaction is exothermic but mild).

  • Add 5 mL of Methanol to quench any residual acid chloride traces (forms methyl carbamate, distinct from the urea peak).

  • Dilute to volume with Mobile Phase A/B mixture (50:50).

C. HPLC Conditions
ParameterSetting
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax)
Mobile Phase A 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0 min: 10% B → 15 min: 80% B → 20 min: 10% B
Detection UV @ 215 nm (Urea bond absorption)
Injection Vol 5-10 µL
Column Temp 30°C
Workflow Diagram

DerivatizationWorkflow Start Sample Weighing (50 mg) React Add Excess Diethylamine (in ACN) Start->React Mechanism Nucleophilic Attack (Cl- Displacement) React->Mechanism Instant Stable Form Stable Urea Derivative Mechanism->Stable Quench Quench with MeOH (Scavenge Residuals) Stable->Quench Inject Inject to HPLC (Reverse Phase) Quench->Inject

Figure 2: The derivatization workflow ensuring analyte stability prior to injection.

Part 3: Data Analysis & Troubleshooting

Calculating Purity

Since the analyte is converted 1:1 to the derivative, purity is calculated using the area normalization method, provided the Relative Response Factors (RRF) are established or assumed to be close to 1.0 for related impurities (common in early development).



Note: You must run a "Blank" derivatization (DEA + Solvents) to identify the reagent peaks. DEA will elute early; the urea derivative will retain longer due to increased hydrophobicity.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Extra Peak @ Void Volume Excess Diethylamine.Normal. Ensure this peak is integrated as "solvent/reagent" and excluded.
Peak Splitting High sample solvent strength.Ensure the final dilution matches the initial mobile phase (high water content).
Low Recovery Hydrolysis competed with Derivatization.Ensure DEA is added immediately to the solid sample. Do not dissolve in pure ACN first if wet.
"Ghost" Peak Methyl Carbamate formation.If Methanol quench reacts with the analyte, you waited too long to add DEA. Ensure DEA is in excess.

References

  • PubChem. this compound (Compound Summary).[8] National Library of Medicine. [Link]

  • Kishore, M., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. Journal of Pharmaceutical and Biomedical Analysis. (Validates the principle of derivatizing acid chlorides for HPLC). [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. (Comparative analysis of thermal stability issues in GC vs liquid phase stability in HPLC). [Link]

  • Agilent Technologies. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. (Technical note on handling reactive species and solvent interactions). [Link]

Sources

A Senior Application Scientist's Guide to Identifying Impurities in Crude 4-Chloropiperidine-1-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in a Key Pharmaceutical Intermediate

4-Chloropiperidine-1-carbonyl chloride is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive acyl chloride and a versatile piperidine scaffold, makes it a valuable synthon in drug discovery and development. However, the very reactivity that makes this compound useful also renders it susceptible to the formation of various impurities during its synthesis and storage. The presence of these impurities, even in trace amounts, can have significant ramifications, potentially altering the efficacy, safety, and stability of the final drug product.

This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of analytical methodologies for the robust identification and characterization of impurities in crude this compound. We will delve into the mechanistic origins of common impurities and present detailed, field-proven protocols for their detection using a suite of orthogonal analytical techniques. The focus will be on not just what to do, but why specific experimental choices are made, empowering you to develop and validate your own reliable analytical workflows.

Understanding the Impurity Landscape: Origins and Chemical Nature

A thorough understanding of the synthetic route is paramount to anticipating the likely impurity profile. This compound is typically synthesized in a two-step process: first, the chlorination of a 4-hydroxypiperidine precursor, followed by the reaction of the resulting 4-chloropiperidine with a phosgene equivalent.

4-Hydroxypiperidine 4-Hydroxypiperidine 4-Chloropiperidine 4-Chloropiperidine 4-Hydroxypiperidine->4-Chloropiperidine Chlorinating Agent (e.g., SOCl₂) This compound This compound 4-Chloropiperidine->this compound Phosgene or Triphosgene

Caption: General synthetic scheme for this compound.

This synthetic pathway can introduce several classes of impurities:

  • Starting Material-Related Impurities:

    • Unreacted 4-Hydroxypiperidine: Incomplete chlorination can lead to the carryover of the 4-hydroxypiperidine starting material.

    • Unreacted 4-Chloropiperidine: Incomplete reaction with the phosgene equivalent will result in residual 4-chloropiperidine in the final product.

  • Synthesis-Related By-products:

    • Dimer Impurity: During the phosgenation step, a common side reaction is the formation of a urea-linked dimer, where a molecule of 4-chloropiperidine acts as a nucleophile, attacking the newly formed carbonyl chloride of another molecule. This is particularly prevalent if there is a localized excess of the amine reacting with the phosgene equivalent[1].

  • Degradation Products:

    • Hydrolysis Product (4-Chloropiperidine-1-carboxylic acid): Acyl chlorides are highly susceptible to hydrolysis in the presence of water[2][3][4][5][6]. Exposure to atmospheric moisture or residual water in solvents can lead to the formation of the corresponding carboxylic acid. This is often the most common degradation product.

cluster_synthesis Synthesis By-products cluster_degradation Degradation 4-Chloropiperidine_1 4-Chloropiperidine Product_1 This compound 4-Chloropiperidine_1->Product_1 Phosgene Dimer Urea-linked Dimer Product_1->Dimer + 4-Chloropiperidine Product_2 This compound Carboxylic_Acid 4-Chloropiperidine-1-carboxylic acid Product_2->Carboxylic_Acid + Water Water H₂O

Caption: Formation pathways for key synthesis and degradation impurities.

A Comparative Analysis of Analytical Methodologies

No single analytical technique is sufficient to fully characterize an impurity profile. A multi-pronged, or orthogonal, approach is essential for a comprehensive and reliable assessment. We will compare four key techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Orthogonal Analytical Workflow

Crude_Sample Crude this compound FTIR FTIR Spectroscopy (Functional Group ID) Crude_Sample->FTIR NMR NMR Spectroscopy (Structural Elucidation) Crude_Sample->NMR HPLC HPLC-UV/MS (Purity & Quantification) Crude_Sample->HPLC GCMS GC-MS (with Derivatization) (Volatile Impurities) Crude_Sample->GCMS Impurity_ID Impurity Identification & Quantification FTIR->Impurity_ID NMR->Impurity_ID HPLC->Impurity_ID GCMS->Impurity_ID

Caption: Recommended orthogonal workflow for comprehensive impurity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The high reactivity and potential thermal lability of acyl chlorides necessitate a crucial sample preparation step: derivatization. This converts the analyte into a more stable and volatile compound suitable for GC analysis.

Causality Behind Experimental Choices: Direct injection of this compound into a hot GC inlet can lead to on-column degradation, primarily to the corresponding carboxylic acid, providing a false representation of the impurity profile. Derivatization with an alcohol, such as methanol, converts the acyl chloride to a stable ester. This not only prevents degradation but also improves chromatographic peak shape.

Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation and Derivatization:

    • In a fume hood, accurately weigh approximately 10 mg of the crude this compound into a clean, dry 2 mL autosampler vial.

    • Add 1 mL of anhydrous dichloromethane to dissolve the sample.

    • Add 100 µL of anhydrous methanol. Cap the vial and vortex for 30 seconds.

    • Allow the reaction to proceed at room temperature for 15 minutes to ensure complete derivatization of the acyl chloride to its methyl ester.

  • GC-MS Parameters:

    • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a suitable choice for separating the derivatized product and potential impurities.

    • Injection: 1 µL, splitless mode to maximize sensitivity.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-500.

Data Interpretation: The resulting chromatogram will show peaks for the methyl 4-chloropiperidine-1-carboxylate (the derivatized product), unreacted 4-chloropiperidine, and potentially derivatized 4-hydroxypiperidine (as its methyl carbonate or silyl ether if a silylating agent is used in a separate derivatization). The mass spectra of these peaks can be used for positive identification by comparison with a spectral library or by interpretation of fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the workhorse of pharmaceutical impurity analysis, offering high resolution and sensitivity for a wide range of compounds. A stability-indicating reversed-phase HPLC (RP-HPLC) method is ideal for separating the polar parent compound from its non-polar and polar impurities.

Causality Behind Experimental Choices: A C18 column is chosen for its versatility in retaining a broad range of analytes. The mobile phase, a gradient of acidified water and acetonitrile, allows for the elution of both polar (e.g., the carboxylic acid hydrolysis product) and less polar (e.g., the dimer) impurities. The acidic modifier (e.g., formic or phosphoric acid) ensures consistent ionization of the basic piperidine nitrogen, leading to symmetrical peak shapes. UV detection is suitable as the carbonyl group provides a chromophore.

Experimental Protocol: Stability-Indicating RP-HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50 v/v). This solvent mixture provides a good balance of solubility for the various potential components.

  • HPLC Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Data Interpretation: The chromatogram will allow for the quantification of the main peak (this compound) and any impurities. The hydrolysis product, being more polar, will typically elute earlier, while the dimer, being larger and potentially less polar, will elute later. Coupling the HPLC to a mass spectrometer (LC-MS) can provide mass information for each peak, aiding in definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information about molecules. Both ¹H and ¹³C NMR are invaluable for identifying unknown impurities and confirming the structure of the main component.

Causality Behind Experimental Choices: ¹H NMR provides information on the proton environment, allowing for the identification of characteristic signals for the piperidine ring protons and any by-products. ¹³C NMR is particularly useful for observing the carbonyl carbon, whose chemical shift is sensitive to its electronic environment. For example, the carbonyl carbon of the acyl chloride will have a different chemical shift compared to the carbonyl carbon of the carboxylic acid hydrolysis product. The use of a deuterated aprotic solvent like CDCl₃ is crucial to avoid reaction with the acyl chloride.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the crude sample in ~0.7 mL of anhydrous deuterated chloroform (CDCl₃) in a dry NMR tube. It is critical to use a dry solvent and tube to prevent hydrolysis.

  • NMR Acquisition Parameters (on a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse.

      • Number of Scans: 16-32.

      • Relaxation Delay: 2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Relaxation Delay: 2 seconds.

Data Interpretation:

  • This compound: Expect complex multiplets for the piperidine protons in the ¹H NMR spectrum. In the ¹³C NMR, the carbonyl carbon should appear around 165-175 ppm.

  • Hydrolysis Product (Carboxylic Acid): The carboxylic acid proton may be a broad singlet in the ¹H NMR spectrum (often >10 ppm), and the carbonyl carbon in the ¹³C NMR will be shifted compared to the acyl chloride.

  • Dimer: The formation of the urea linkage will result in a new carbonyl signal in the ¹³C NMR and will alter the chemical shifts of the adjacent piperidine protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a sample. It is particularly useful for identifying the presence of the key carbonyl group and its potential transformation.

Causality Behind Experimental Choices: The carbonyl (C=O) stretching frequency is highly sensitive to the electronic environment. Acyl chlorides have a characteristic C=O stretch at a high wavenumber (around 1800 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom[7][8][9][10]. In contrast, the carboxylic acid hydrolysis product will show a broader C=O stretch at a lower wavenumber (around 1700-1725 cm⁻¹) and a very broad O-H stretch from 2500-3300 cm⁻¹.

Experimental Protocol: FTIR
  • Sample Preparation:

    • For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a KBr pellet can be prepared.

    • For a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • FTIR Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Data Interpretation:

  • Acyl Chloride C=O stretch: A strong, sharp absorbance around 1800 cm⁻¹.

  • Carboxylic Acid O-H stretch: A very broad absorbance from ~3300-2500 cm⁻¹.

  • Carboxylic Acid C=O stretch: A strong, broader absorbance around 1700-1725 cm⁻¹.

  • Urea Dimer C=O stretch: A strong absorbance around 1630-1680 cm⁻¹.

Quantitative Comparison of Analytical Methodologies

FeatureGC-MS (with Derivatization)RP-HPLCNMR SpectroscopyFTIR Spectroscopy
Primary Use Identification & quantification of volatile/semi-volatile impuritiesPurity assessment & quantification of all impuritiesStructural elucidation & identification of unknown impuritiesFunctional group identification, rapid screening
Sample Prep Derivatization requiredSimple dissolutionSimple dissolution (in anhydrous solvent)Minimal to none
Sensitivity High (ng to pg level)High (µg to ng level)Moderate (mg level)Low (requires >1% of component)
Quantitation Good, requires standardsExcellent, gold standardPossible, but complex (qNMR)Semi-quantitative at best
Throughput ModerateHighLowVery High
Key Advantage High resolving power for complex mixtures, MS provides structural infoRobust, reproducible, and widely applicable for purityUnambiguous structural informationFast and non-destructive
Key Limitation Derivatization adds a step, not suitable for non-volatile impuritiesCo-elution can be an issue, MS detector needed for unknownsLower sensitivity, higher instrumentation costLimited structural information, not suitable for trace analysis

Conclusion: A Holistic Approach to Impurity Profiling

The identification and control of impurities in this compound is a critical aspect of ensuring the quality and safety of downstream pharmaceutical products. A comprehensive analytical strategy should not rely on a single technique but should instead employ an orthogonal approach.

  • FTIR provides a rapid initial assessment of the functional groups present, quickly indicating the presence of the desired acyl chloride and potential hydrolysis to a carboxylic acid.

  • HPLC serves as the primary tool for quantitative purity assessment, separating the main component from its various impurities. When coupled with mass spectrometry, it becomes a powerful tool for impurity identification.

  • GC-MS , with the appropriate derivatization, is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved by HPLC.

  • NMR is the ultimate tool for definitive structural elucidation of unknown impurities, providing unambiguous connectivity information.

By leveraging the strengths of each of these techniques, researchers, scientists, and drug development professionals can build a complete and accurate picture of the impurity profile of crude this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. Available at: [Link]

  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1452. Available at: [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

  • SparkL. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Available at: [Link]

  • Buncel, E., & Wilson, H. (2006). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2022). Infrared Spectroscopy. Available at: [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis: Acyl Chlorides. Available at: [Link]

  • Semantic Scholar. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available at: [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. Available at: [Link]

  • Zhang, L., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 145, 547-554. Available at: [Link]

  • Chemistry Blog. (n.d.). Infrared spectra of acid chlorides. Available at: [Link]

  • Li, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Available at: [Link]

  • Hadinugroho, W., et al. (2021). 1H and 13C NMR spectrum of 4CH2Cl. ResearchGate. Available at: [Link]

  • Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Hossain, M. A., et al. (2020). A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). PMC. Available at: [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Scribd. (n.d.). Phosgene Chemistry. Available at: [Link]

  • Kumar, A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Available at: [Link]

  • PubChem. (n.d.). 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. Available at: [Link]

  • SpectraBase. (n.d.). piperidinium, 4-[1-(4-chlorophenyl)-4-[[(3-methoxyphenyl)amino]carbonyl]-1H-pyrazol-5-yl]-, chloride - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Lee, S. K., et al. (2013). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. ResearchGate. Available at: [Link]

  • Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. Available at: [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Gasant, A. D., & Singh, P. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

  • Valdez, C. A., et al. (2022). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. MDPI. Available at: [Link]

  • Joshi, S. (2018). Phosgenation – a unique unit process of industrial importance. Prof Shreerang Joshi. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and Validation of HPLC Method for Chlorohexidine. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carbonyl chloride on Newcrom R1 HPLC column. Available at: [Link]

  • El-Gendy, A. E., et al. (2025). BAGI-assessed green GC-MS method for rapid analysis of paracetamol/metoclopramide in pharmaceuticals and plasma. PMC. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloropiperidine-1-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

As a reactive acyl chloride, 4-Chloropiperidine-1-carbonyl chloride is a valuable reagent in synthetic chemistry; however, its reactivity also presents significant handling and disposal challenges. This guide provides a detailed, safety-first protocol for the proper neutralization and disposal of this compound, grounded in the fundamental principles of its chemical behavior. Adherence to these procedures is critical for ensuring laboratory safety and environmental stewardship.

Foundational Principles: Reactivity and Hazards

This compound's hazardous nature is rooted in its acyl chloride functional group. The carbonyl carbon is highly electrophilic, making it extremely susceptible to nucleophilic attack. Its primary degradation pathway and the main concern during disposal is its violent reaction with water.

This reaction, hydrolysis, is a vigorous and highly exothermic process that yields 4-chloropiperidine-1-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][2] When exposed to atmospheric moisture, the compound will fume as the liberated HCl gas becomes visible.[2] Therefore, the core principle of disposal is not to simply discard the chemical, but to convert it into a less hazardous, stable substance through a controlled chemical reaction known as quenching or neutralization.[3][4]

Table 1: Hazard Profile of this compound and Related Compounds

Hazard CategoryDescriptionSource(s)
Corrosivity Causes severe skin burns and eye damage. The compound itself and its hydrolysis byproduct (HCl) are highly corrosive.[5][6][7][8]
Reactivity Reacts violently with water, alcohols, bases, and strong acids.[7][9] It is moisture-sensitive and should be handled under inert conditions.[10]
Health Hazards Harmful if swallowed. Inhalation of vapors or its decomposition products can cause severe irritation to the respiratory system.[9][11]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[9]
Decomposition Thermal decomposition can release toxic and irritating gases, including hydrogen chloride, nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[8][9]

Pre-Disposal Safety Protocol

Before beginning any neutralization procedure, a robust safety framework must be in place. This is non-negotiable.

Mandatory Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecification & Rationale
Eye Protection Chemical safety goggles and a full-face shield are required to protect against splashes and corrosive fumes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Check the manufacturer's compatibility chart.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.
Engineering Controls

All handling and disposal procedures for this compound must be performed inside a certified chemical fume hood to contain and exhaust corrosive vapors and potential aerosols.[3] An accessible safety shower and eyewash station are essential.

Spill Management

In the event of a spill, contain the material immediately.

  • Minor Spills: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth.[3] Do not use combustible materials like paper towels. Using non-sparking tools, collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[3]

  • Major Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol: Controlled Neutralization

The recommended method for disposing of this compound is by slow, controlled addition to a stirred, cold, basic solution. This approach simultaneously neutralizes the parent compound and the acidic HCl byproduct in a single, controlled process.

Experimental Protocol

Materials:

  • Waste this compound

  • Large beaker (at least 10x the volume of the quenching solution)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • pH paper or pH meter

  • Appropriately labeled hazardous waste container

Procedure:

  • Prepare the Neutralization Solution: In a large beaker placed within an ice bath on a stir plate, prepare a dilute (~5%) aqueous solution of sodium bicarbonate or sodium hydroxide. The volume should be sufficient to fully neutralize the acyl chloride (a significant excess is recommended, e.g., 20 parts solution to 1 part acyl chloride by volume). Begin gentle stirring.

    • Causality Insight: Using a cold, dilute basic solution is critical. The ice bath helps dissipate the significant heat generated from the exothermic reaction, while the base immediately neutralizes the HCl produced, preventing the release of corrosive fumes.[1][12]

  • Controlled Addition of Acyl Chloride: Very slowly, using a pipette or dropping funnel, add the this compound to the center of the stirred basic solution.

    • Causality Insight: A slow addition rate is paramount to prevent a runaway reaction.[12] Adding the acyl chloride to the base (and not the reverse) ensures that the reactive compound is always in the presence of excess quenching agent, which moderates the reaction rate.

  • Monitor the Reaction: Vigorous bubbling (effervescence) will occur as carbon dioxide is released (if using bicarbonate) and the reaction proceeds. Continue stirring and allow the mixture to slowly warm to room temperature after the addition is complete.

    • Trustworthiness Check: The reaction is complete when all the acyl chloride has been added and gas evolution has ceased.

  • Verify Neutralization: Once the reaction has subsided and the solution has returned to room temperature, check the pH using pH paper or a calibrated pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more base dropwise until the pH is neutral.

    • Trustworthiness Check: This step provides a definitive endpoint, ensuring that all reactive and corrosive materials have been successfully converted to their less hazardous salts.

  • Waste Collection: Transfer the fully neutralized aqueous solution to a properly labeled hazardous waste container. The label should clearly state "Neutralized this compound solution" and list the final components (e.g., water, sodium chloride, 4-chloropiperidine-1-carboxylic acid sodium salt).

    • Logistical Step: Never pour the neutralized solution down the drain.[7][13] Chlorinated organic compounds may be subject to specific disposal regulations.[14] Arrange for pickup by your institution's EHS-approved chemical waste handler.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the safe disposal of this compound.

G start Identify Waste: This compound ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe hood Work Inside a Certified Chemical Fume Hood ppe->hood prepare_quench Prepare Quenching Solution (e.g., cold, dilute NaHCO₃) hood->prepare_quench add_slowly Slowly & Portion-wise Add Acyl Chloride to Quenching Solution with Constant Stirring prepare_quench->add_slowly monitor Monitor Reaction (Control Temperature, Observe Gas Evolution) add_slowly->monitor verify Verify Neutralization (Check pH is neutral/slightly basic) monitor->verify collect Transfer Neutralized Solution to Labeled Hazardous Waste Container verify->collect end Arrange for EHS Pickup collect->end

Caption: Disposal Workflow for Reactive Acyl Chlorides.

Conclusion

The safe disposal of this compound is not merely a procedural task but a critical application of chemical principles. By understanding its inherent reactivity and meticulously following a controlled neutralization protocol, researchers can mitigate risks of personal injury and environmental contamination. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this document.

References

  • U.S. Environmental Protection Agency. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 420932, 4-Chloropiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11637553, 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride. Retrieved from [Link]

  • KGROUP. (2006). Quenching Reactive Substances.
  • ACS Publications. (2023). Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Drain Disposal of Chemicals. Retrieved from [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
  • PubChemLite. (n.d.). This compound (C6H9Cl2NO).

Sources

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